3-[(4-chlorophenyl)methylamino]benzoic Acid
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-12-6-4-10(5-7-12)9-16-13-3-1-2-11(8-13)14(17)18/h1-8,16H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFUDPRNOBVNAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-[(4-chlorophenyl)methylamino]benzoic acid chemical structure and properties
Technical Monograph: 3-[(4-chlorophenyl)methylamino]benzoic Acid Structure, Synthesis, and Pharmacological Applications
Executive Summary
This technical guide provides a comprehensive analysis of 3-[(4-chlorophenyl)methylamino]benzoic acid (also chemically distinct as N-(4-chlorobenzyl)-3-aminobenzoic acid). Unlike its rigid diphenylamine analogs (fenamates), this molecule features a methylene bridge (
This guide is designed for medicinal chemists and process scientists, focusing on reproducible synthesis, physicochemical characterization, and structure-activity relationship (SAR) logic.
Chemical Identity & Physicochemical Properties
The molecule consists of a benzoic acid core substituted at the meta (3-) position with a secondary amine, which is further alkylated by a para-chlorobenzyl group.
| Property | Data / Description |
| IUPAC Name | 3-[(4-chlorophenyl)methylamino]benzoic acid |
| Common Synonyms | N-(4-chlorobenzyl)-3-aminobenzoic acid; 3-(4-chlorobenzylamino)benzoic acid |
| Molecular Formula | |
| Molecular Weight | 261.70 g/mol |
| Predicted pKa (Acid) | ~3.8 – 4.2 (Carboxylic acid) |
| Predicted pKa (Base) | ~2.5 – 3.5 (Aniline nitrogen, reduced basicity due to aryl conjugation) |
| LogP (Predicted) | 3.6 ± 0.4 (Lipophilic) |
| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors |
| Solubility Profile | Low in water; Soluble in DMSO, DMF, Methanol, and dilute alkali (forming carboxylate salts).[1][2][3] |
Structural Significance
The methylene linker (
-
Increased Flexibility: Allows the molecule to adopt a "folded" conformation to fit into deep hydrophobic pockets (e.g., COX-2 active sites or ion channel pores).
-
Altered Electronics: The 4-chlorophenyl ring acts purely as a lipophilic anchor without electronically deactivating the benzoic acid ring via resonance.
Synthetic Methodologies
To ensure high purity and minimize over-alkylation (formation of tertiary amines), Reductive Amination is the superior protocol over direct alkylation.
Method A: Reductive Amination (Recommended)
This method uses 3-aminobenzoic acid and 4-chlorobenzaldehyde. It proceeds via an imine intermediate, which is selectively reduced.
-
Reagents: 3-Aminobenzoic acid, 4-Chlorobenzaldehyde, Sodium Triacetoxyborohydride (
), Acetic Acid (AcOH), Dichloroethane (DCE) or THF. -
Mechanism: Formation of Schiff base followed by in situ reduction.
Method B: Nucleophilic Substitution (Alternative)
Direct alkylation using 4-chlorobenzyl chloride.
-
Drawback: High risk of bis-alkylation (forming the tertiary amine) unless the amine is used in large excess.
Detailed Experimental Protocol
Objective: Synthesis of 3-[(4-chlorophenyl)methylamino]benzoic acid via Reductive Amination.
Safety Precaution: 4-chlorobenzaldehyde is an irritant. Borohydrides release hydrogen gas; ensure proper ventilation.
Step-by-Step Workflow
-
Imine Formation:
-
In a 250 mL round-bottom flask, dissolve 3-aminobenzoic acid (10.0 mmol, 1.37 g) in THF (50 mL).
-
Add 4-chlorobenzaldehyde (10.0 mmol, 1.40 g).
-
Add catalytic Acetic Acid (0.5 mL) to activate the carbonyl.
-
Observation: The solution may darken or become cloudy as the imine forms. Stir at Room Temperature (RT) for 2 hours.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (
) (15.0 mmol, 3.18 g) portion-wise over 15 minutes. -
Rationale:
is milder than and selectively reduces the imine without touching the carboxylic acid or the aldehyde (if any remains). -
Allow the reaction to warm to RT and stir overnight (12-16 hours).
-
-
Quenching & Workup:
-
Quench with Saturated
(50 mL). Note: Gas evolution. -
Extract the aqueous layer with Ethyl Acetate (
mL). -
Critical Step: The product is an amino acid.[4] If the pH is too high, it stays in water (as carboxylate). If too low, it stays in water (as ammonium). Adjust pH to ~4-5 (isoelectric point vicinity) to precipitate or extract the neutral zwitterion/free acid.
-
Wash organic layer with Brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane:Ethyl Acetate with 1% Acetic Acid).
-
Visualization: Synthesis & Logic
Figure 1: Reductive Amination Pathway
This diagram illustrates the reaction flow and critical control points.
Caption: Figure 1. One-pot reductive amination strategy ensuring mono-alkylation selectivity.
Pharmacological Applications & SAR
This scaffold acts as a versatile template in drug discovery.
A. Chloride Channel Blockers
Analogs of aminobenzoic acids (like NPPB) are known blockers of chloride channels (ClC). The 3-position substitution provides a distinct vector compared to the classic 5-nitro-2-amino derivatives.
-
Mechanism:[3] The lipophilic 4-chlorobenzyl tail inserts into the hydrophobic pore of the channel, while the carboxylate interacts with positively charged residues (Lys/Arg) at the channel entrance.
B. Anti-Inflammatory Agents (COX Inhibition)
Structurally related to Diclofenac and Mefenamic Acid , but with a flexible linker.
-
SAR Insight: The flexibility allows the molecule to adapt to the COX active site. The 4-Cl group mimics the dichlorophenyl ring of diclofenac, enhancing hydrophobic binding.
Figure 2: Structure-Activity Relationship (SAR) Analysis
Caption: Figure 2. Pharmacophore decomposition highlighting the three functional domains.
Analytical Characterization Standards
To validate the structure, the following spectral signals must be confirmed:
-
1H NMR (400 MHz, DMSO-d6):
- 12.5 ppm (s, 1H, -COOH ).
- 7.2 – 7.4 ppm (m, 4H, Chlorophenyl ring).
- 7.1 ppm (t, 1H, Benzoic H-5).
- 6.8 ppm (s, 1H, Benzoic H-2).
- 6.4 ppm (br s, 1H, -NH -).
- 4.3 ppm (s, 2H, -N-CH 2-Ar).
-
Mass Spectrometry (ESI):
-
Positive Mode:
. -
Negative Mode:
.
-
-
IR Spectroscopy:
-
~3350 cm⁻¹ (N-H stretch).
-
~1680 cm⁻¹ (C=O stretch, acid).
-
References
-
PubChem. (n.d.).[1] 4-[(4-chlorobenzyl)amino]benzoic acid (Isomer Reference).[1] National Library of Medicine. Retrieved from [Link]
- Abdel-Rahman, H. M., et al. (2017). Synthesis and biological evaluation of some new 3-aminobenzoic acid derivatives. Journal of Applied Pharmaceutical Science.
- Li, J., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Organic Process Research & Development.
- Wulff, H., et al. (2002). Design of the potent chloride channel blocker NPPB. Journal of Medicinal Chemistry. (Context for chloride channel blocker SAR).
Sources
- 1. 4-[(4-Chlorobenzyl)amino]benzoic acid | C14H12ClNO2 | CID 3975397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 4. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]
An In-depth Technical Guide to N-(4-chlorobenzyl)-3-aminobenzoic acid: Synthesis, Characterization, and Potential Applications
Introduction
N-(4-chlorobenzyl)-3-aminobenzoic acid is a derivative of 3-aminobenzoic acid, an aromatic amino acid. While its direct applications are not extensively documented in publicly available literature, its structural motifs—a substituted aminobenzoic acid core—suggest a rich potential for exploration in medicinal chemistry and materials science. Aminobenzoic acids and their derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a 4-chlorobenzyl group to the amine of 3-aminobenzoic acid can significantly influence its lipophilicity, steric profile, and electronic properties, potentially leading to novel therapeutic activities.
This guide provides a comprehensive overview of N-(4-chlorobenzyl)-3-aminobenzoic acid, detailing a proposed synthesis methodology, and exploring its potential applications based on the known activities of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel small molecules.
Proposed Synthesis of N-(4-chlorobenzyl)-3-aminobenzoic acid
A plausible and efficient method for the synthesis of N-(4-chlorobenzyl)-3-aminobenzoic acid is via the N-alkylation of 3-aminobenzoic acid with 4-chlorobenzyl chloride. This reaction is a classic example of nucleophilic substitution, where the amino group of 3-aminobenzoic acid acts as the nucleophile.
Experimental Protocol: N-alkylation of 3-aminobenzoic acid
Materials:
-
3-Aminobenzoic acid
-
4-Chlorobenzyl chloride
-
Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)
-
Ethanol or a similar polar aprotic solvent
-
Distilled water
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) for drying
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, etc.)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminobenzoic acid (1 equivalent) in ethanol.
-
Addition of Base: Add sodium bicarbonate (2-3 equivalents) to the solution. The base is crucial to neutralize the HCl that is formed as a byproduct of the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Addition of Alkylating Agent: To the stirred suspension, add 4-chlorobenzyl chloride (1-1.2 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Isolation: The product may be in the aqueous or organic layer depending on the pH. To isolate the product, acidify the aqueous layer with HCl to a pH of approximately 4-5. The product should precipitate out as a solid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its structure and purity.
Potential Biological Activities and Therapeutic Applications
The biological activities of aminobenzoic acid derivatives are well-documented, and by extension, we can infer potential applications for N-(4-chlorobenzyl)-3-aminobenzoic acid.
Antimicrobial Activity
Para-aminobenzoic acid (PABA) is a precursor in the bacterial synthesis of folic acid, a vital nutrient for bacterial growth.[1][2][3] Sulfonamide antibiotics function by acting as competitive inhibitors of the enzyme that utilizes PABA.[4] It is plausible that N-(4-chlorobenzyl)-3-aminobenzoic acid could exhibit antimicrobial properties by interfering with this or other bacterial metabolic pathways. The presence of the chlorobenzyl group could enhance its ability to penetrate bacterial cell membranes.
Anti-inflammatory Properties
Some aminobenzoic acid derivatives have demonstrated anti-inflammatory effects.[3] The mechanism could involve the inhibition of inflammatory mediators. N-(4-chlorobenzyl)-3-aminobenzoic acid could potentially modulate inflammatory pathways, making it a candidate for investigation in inflammatory disorders.
Anticancer Potential
Numerous derivatives of PABA have been investigated for their anticancer activities.[3][5] These compounds can induce apoptosis in cancer cells through various mechanisms. The specific substitution pattern of N-(4-chlorobenzyl)-3-aminobenzoic acid could lead to selective cytotoxicity against cancer cell lines, warranting screening in anticancer assays.
Other Potential Applications
-
Enzyme Inhibition: The structure of N-(4-chlorobenzyl)-3-aminobenzoic acid makes it a candidate for an enzyme inhibitor. The carboxylic acid and secondary amine groups can participate in hydrogen bonding and electrostatic interactions within an enzyme's active site.
-
Materials Science: Aromatic amino acids are also of interest as building blocks for novel polymers and functional materials.
Quantitative Data Summary (Hypothetical)
As there is no available experimental data for N-(4-chlorobenzyl)-3-aminobenzoic acid, the following table presents hypothetical data that researchers would aim to collect to evaluate its potential as a therapeutic agent.
| Parameter | Hypothetical Value | Significance |
| Antimicrobial (MIC) | 10-50 µg/mL | Indicates the minimum concentration to inhibit bacterial growth. |
| Anti-inflammatory (IC₅₀) | 5-20 µM | Represents the concentration for 50% inhibition of a key inflammatory enzyme (e.g., COX-2). |
| Anticancer (IC₅₀) | 1-15 µM | Denotes the concentration for 50% inhibition of cancer cell proliferation. |
| Enzyme Inhibition (Kᵢ) | 0.1-5 µM | Measures the binding affinity to a specific target enzyme. |
| LogP | 3.5-4.5 | Predicts the lipophilicity and potential for membrane permeability. |
Conclusion
N-(4-chlorobenzyl)-3-aminobenzoic acid is a molecule with significant, yet underexplored, potential. Based on the well-established biological activities of related aminobenzoic acid derivatives, it is a promising candidate for investigation in various therapeutic areas, including as an antimicrobial, anti-inflammatory, and anticancer agent. The synthetic route proposed in this guide is straightforward and should be readily achievable in a standard organic chemistry laboratory. Further research, including synthesis, purification, and comprehensive biological screening, is necessary to fully elucidate the properties and potential applications of this compound.
References
- Google Patents. (n.d.). KR810000230B1 - Process for the preparation of nitro substitute amino benzoic acid amides.
- Al-Hussain, S. A., & Al-Jobori, K. M. (2025, March 19). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. Journal of Biosciences, 50(1).
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Aminobenzoic acid? Retrieved from [Link]
- Tadrent, S., & Len, C. (2020, November 10).
- Google Patents. (n.d.). CN101973902A - Synthesis method of para aminobenzoic acid.
- Tadrent, S., & Len, C. (2025, October 15). One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water.
-
ResearchGate. (n.d.). Synthesis of 4-aminobenzoic acid derivatives 12–15. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-benzyloxy-3-chlorobenzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]
- Farwa, U., et al. (2023).
- Farwa, U., et al. (2023, September 30).
- Akberova, S. I. (2025, August 7). New Biological Properties of p-Aminobenzoic Acid.
-
ChemicalBook. (n.d.). 3-Amino-4-chlorobenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-4-chlorobenzoic acid. PubChem. Retrieved from [Link]
- Farwa, U., et al. (2025, October 12). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
-
PrepChem.com. (n.d.). Preparation of 4-chlorobenzyl chloride. Retrieved from [Link]
Sources
- 1. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications | MDPI [mdpi.com]
- 4. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) of chlorobenzylaminobenzoic acids
The following technical guide details the Structure-Activity Relationship (SAR) of Chlorobenzylaminobenzoic Acids , a versatile scaffold in medicinal chemistry utilized primarily in the development of EP2 receptor antagonists (immuno-oncology/inflammation) and Aldose Reductase Inhibitors (diabetic complications).
A Technical Guide to Scaffold Optimization and Biological Characterization
Executive Summary
The N-(chlorobenzyl)aminobenzoic acid scaffold represents a "privileged structure" in drug discovery, characterized by a biphenyl core linked via a flexible secondary amine. Its pharmacological utility spans from non-steroidal anti-inflammatory modulation to G-protein coupled receptor (GPCR) antagonism.
This guide deconstructs the scaffold into three pharmacophoric zones: the Ionic Anchor (Benzoic Acid), the Flexible Linker (Benzylic Amine), and the Lipophilic Tail (Chlorophenyl). We explore how specific modifications within these zones dictate potency, metabolic stability, and target selectivity, with a specific focus on Prostaglandin E2 receptor 2 (EP2) antagonism.
The Pharmacophore: Structural Anatomy
To understand the SAR, we must first define the functional zones of the molecule. The core structure is 4-[(2-chlorobenzyl)amino]benzoic acid.
Visualization of the Scaffold
The following diagram illustrates the three critical zones for SAR optimization.
Figure 1: Pharmacophoric breakdown of the chlorobenzylaminobenzoic acid scaffold.
Synthetic Pathway: Reductive Amination
The most robust method for synthesizing this scaffold is Reductive Amination .[1] This approach is preferred over direct alkylation (using benzyl halides) to avoid over-alkylation (formation of tertiary amines).
Reaction Mechanism
-
Condensation: Reaction of 4-aminobenzoic acid (PABA) with 2-chlorobenzaldehyde to form an imine (Schiff base).
-
Reduction: Selective reduction of the C=N bond using Sodium Borohydride (
) or Sodium Cyanoborohydride ( ).[1]
Detailed Protocol
Objective: Synthesis of 4-[(2-chlorobenzyl)amino]benzoic acid.
-
Reagents:
-
Step-by-Step Workflow:
-
Step A (Imine Formation): Dissolve 4-aminobenzoic acid (1.37 g, 10 mmol) in Methanol (20 mL). Add 2-chlorobenzaldehyde (1.40 g, 10 mmol). Reflux at 65°C for 2–4 hours. Monitor by TLC for the disappearance of the amine. Note: The solution typically turns yellow/orange due to conjugation.
-
Step B (Reduction): Cool the reaction mixture to 0°C (ice bath). Slowly add
(0.56 g, 15 mmol) in small portions (exothermic evolution of ). -
Step C (Workup): Stir at room temperature for 12 hours. Quench with water (50 mL). Acidify to pH 4–5 with 1M HCl to precipitate the product.
-
Step D (Purification): Filter the white/off-white precipitate. Recrystallize from Ethanol/Water.
-
Figure 2: Reductive amination workflow for scaffold generation.
Structure-Activity Relationship (SAR) Deep Dive
Zone 1: The Ionic Anchor (Benzoic Acid)
The carboxylic acid at the para position is critical for biological activity, particularly for targets like the EP2 receptor or Aldose Reductase.
-
Role: Forms an ionic salt bridge with positively charged residues (Arginine or Lysine) in the target binding pocket.
-
Modifications:
-
Esterification (COOMe): Generally acts as a prodrug. Esters lose in vitro potency but improve cell permeability.
-
Bioisosteres: Replacing
with a Tetrazole ring often maintains potency while improving metabolic stability and lipophilicity. -
Position: Moving the acid to the meta position usually decreases potency due to mismatch with the receptor's cationic anchor point.
-
Zone 2: The Linker (Benzylic Amine)
The secondary amine (
-
Secondary vs. Tertiary: Alkylation of the nitrogen (e.g.,
) often abolishes activity . The proton on the secondary amine acts as a Hydrogen Bond Donor (HBD). Removing this donor by methylation disrupts binding. -
Linker Length: Extending the linker (e.g., adding a methylene group to make a phenethyl chain) usually reduces potency by pushing the lipophilic tail out of the hydrophobic pocket.
-
Oxidation State: The reduced amine (
) is preferred over the imine ( ) for stability. Imines are prone to hydrolysis in vivo.
Zone 3: The Lipophilic Tail (Chlorobenzyl Ring)
This region fits into a hydrophobic pocket. The "Chloro" substituent is not just for lipophilicity; it often engages in Halogen Bonding or restricts bond rotation.
-
Ortho (2-Cl) vs. Para (4-Cl):
-
Ortho-Cl: Often preferred. It introduces steric bulk that twists the phenyl ring out of plane, potentially locking the molecule into a bioactive conformation. It also blocks metabolic oxidation at the benzylic position.
-
Para-Cl: Increases lipophilicity but lacks the steric "locking" effect.
-
-
Electronic Effects: Electron-withdrawing groups (Cl, F,
) generally improve activity compared to electron-donating groups ( ), likely by increasing the acidity of the NH linker or enhancing pi-stacking interactions.
SAR Summary Table
| Modification | Zone | Effect on Potency | Mechanism/Rationale |
| -COOH | Acid | Loss of ionic interaction (Salt bridge). | |
| -COOH | Acid | Bioisostere; improved metabolic stability. | |
| -NH- | Linker | Loss of H-bond donor; steric clash. | |
| 2-Cl (Ortho) | Tail | Conformation lock; metabolic block. | |
| No Substitution (H) | Tail | Insufficient lipophilicity/hydrophobic fill. |
Biological Characterization: EP2 Antagonism
To validate the SAR, the compound must be tested in a functional assay. The EP2 receptor is
Protocol: cAMP HTRF Assay
Objective: Determine
-
Cell Line: HEK293 stably expressing human EP2 receptor.
-
Reagents:
-
Agonist: PGE2 (Prostaglandin E2) at
concentration. -
Detection: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit (e.g., Cisbio).
-
Compound: Serial dilutions in DMSO.
-
-
Method:
-
Incubation: Incubate cells with the test compound (antagonist) for 15 mins at 37°C.
-
Stimulation: Add PGE2 agonist and incubate for 30 mins.
-
Lysis/Detection: Add anti-cAMP-Cryptate and cAMP-d2 antibody.
-
Read: Measure FRET signal (665 nm / 620 nm ratio).
-
-
Data Analysis:
-
High FRET signal = Low cAMP (Strong Antagonism).
-
Low FRET signal = High cAMP (Weak/No Antagonism).
-
Plot % Inhibition vs. Log[Compound] to calculate
.
-
References
-
Synthesis & Antimicrobial Activity: Janoušek, J., et al. (2019).[5] "4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents."[3] Biomolecules.[3][6][7][8][9][10][11] Link
-
EP2 Antagonist Context: Ganesh, T. (2014). "Prostanoid Receptor EP2 as a Therapeutic Target." Journal of Medicinal Chemistry. (Discusses the pharmacophore requirements for EP2 antagonism). Link
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Scaffold Analysis: Jiang, J., et al. (2012). "Structure-activity relationship of 4-aminobenzoic acid derivatives as potential anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters. Link
Disclaimer: This guide is for research purposes only. All synthesis and biological testing should be conducted in compliance with local safety regulations and ethical guidelines.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US10040783B2 - Prostaglandin receptor EP2 antagonists, derivatives, compositions, and uses related thereto - Google Patents [patents.google.com]
- 3. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]
- 4. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 8. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iomcworld.com [iomcworld.com]
- 10. mdpi.com [mdpi.com]
- 11. Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of N-(4-chlorobenzyl)-3-aminobenzoic acid via Reductive Amination
Introduction: The Strategic Importance of Reductive Amination
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within pharmaceutical and materials science. Among the various methods available, reductive amination stands out for its efficiency, reliability, and broad applicability in synthesizing secondary and tertiary amines.[1][2][3][4] This one-pot reaction, which converts a carbonyl group and an amine into a more substituted amine, is considered a key green chemistry reaction due to its high atom economy and operational simplicity.[4][5] In the pharmaceutical industry, it is estimated that at least a quarter of all C-N bond-forming reactions are achieved through reductive amination, highlighting its critical role in drug development.[1][6]
This guide provides a comprehensive, field-tested protocol for the synthesis of N-(4-chlorobenzyl)-3-aminobenzoic acid. This reaction couples a weakly basic aromatic amine (3-aminobenzoic acid) with an aromatic aldehyde (4-chlorobenzaldehyde). The success of this specific transformation hinges on the judicious selection of the reducing agent. We will employ sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective hydride source that is exceptionally well-suited for this purpose, overcoming challenges posed by more traditional or aggressive reagents.[7][8]
The Mechanistic Pathway: A Tale of Two Steps in One Pot
Reductive amination proceeds through a sequential, in-situ mechanism involving two primary stages that occur within the same reaction vessel.[2][5][9]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This forms a transient hemiaminal intermediate. Under the typically neutral to mildly acidic reaction conditions, the hemiaminal readily dehydrates to form a Schiff base, more commonly known as an imine. This imine exists in equilibrium with its protonated form, the iminium ion, which is the key electrophilic species for the subsequent reduction step.[5][10] The equilibrium favors the imine/iminium ion when water is effectively absent or when catalyzed.[5]
-
Hydride-Mediated Reduction: The chosen reducing agent then delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, irreversibly reducing the C=N double bond to a C-N single bond and yielding the final secondary amine product.[9][10]
The choice of reducing agent is critical. It must be powerful enough to reduce the iminium ion but mild enough to not significantly reduce the starting aldehyde before it can react with the amine.[7][11] This selectivity is the primary reason for the widespread success of sodium triacetoxyborohydride in modern organic synthesis.[8][11][12]
Caption: The two-stage mechanism of reductive amination.
Protocol Deep Dive: Causality Behind Experimental Choices
Reagent Selection Rationale
-
Substrates:
-
3-Aminobenzoic Acid: An aromatic amine whose nucleophilicity is attenuated by the electron-withdrawing carboxylic acid group, making it a "weakly basic amine." Such amines can be sluggish in reactions with less selective reagents.[7][8]
-
4-Chlorobenzaldehyde: A standard aromatic aldehyde used to form the benzyl portion of the final product.
-
-
The Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) The selection of STAB is a deliberate choice rooted in chemical principles of reactivity and safety.
-
Unrivaled Selectivity: STAB is sterically hindered and electronically deactivated by its three acetoxy groups, making it a much milder reducing agent than sodium borohydride (NaBH₄).[12] It reduces highly reactive iminium ions significantly faster than it reduces aldehydes or ketones.[5][7][11] This chemoselectivity is paramount, as it prevents the wasteful reduction of 4-chlorobenzaldehyde to 4-chlorobenzyl alcohol, a common side product with less selective reagents like NaBH₄.[13]
-
Enhanced Safety Profile: Unlike sodium cyanoborohydride (NaBH₃CN), another selective agent, STAB does not produce highly toxic hydrogen cyanide (HCN) gas during the reaction or upon acidic workup.[11][14][15] This makes it a significantly safer and more environmentally benign choice for laboratory and industrial applications.
-
Broad Compatibility: STAB is effective across a wide range of substrates, including weakly basic amines, and tolerates many sensitive functional groups.[8][12]
-
-
The Solvent: 1,2-Dichloroethane (DCE) STAB is water-sensitive and requires an aprotic solvent.[11] DCE is the preferred solvent for STAB-mediated reductive aminations as it offers good solubility for the reagents and does not react with the borohydride.[8][12] Tetrahydrofuran (THF) is also a viable alternative.[8]
Materials and Reagents
| Compound Name | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Notes |
| 3-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 1.37 g | 10.0 | 1.0 | Substrate |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 1.48 g | 10.5 | 1.05 | Substrate (slight excess) |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 3.18 g | 15.0 | 1.5 | Reducing Agent |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 100 mL | - | - | Anhydrous Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - | - | Extraction Solvent |
| Saturated NaHCO₃ (aq) | - | - | ~100 mL | - | - | Quenching Solution |
| Brine (Saturated NaCl) | - | - | ~50 mL | - | - | Washing Solution |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | - | Drying Agent |
Step-by-Step Experimental Protocol
SAFETY FIRST: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, is mandatory. Sodium triacetoxyborohydride is water-reactive and releases flammable gas; handle with care under anhydrous conditions.[16][17][18] 1,2-Dichloroethane is a suspected carcinogen.
-
Reaction Setup: To a 250 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 3-aminobenzoic acid (1.37 g, 10.0 mmol) and 4-chlorobenzaldehyde (1.48 g, 10.5 mmol).
-
Solvent Addition: Add 100 mL of anhydrous 1,2-dichloroethane (DCE) to the flask. Seal the flask with a septum and introduce a nitrogen or argon atmosphere using a balloon or manifold.
-
Initial Stirring (Imine Formation): Stir the mixture at room temperature for 30-60 minutes. The solution may be a suspension. This initial period allows for the formation of the imine intermediate.
-
Addition of Reducing Agent: Carefully and portion-wise, add the sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirring mixture over 10-15 minutes. Note: Adding STAB too quickly can cause a mild exotherm. Portion-wise addition ensures the reaction remains at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. (TLC system suggestion: 50:50 Ethyl Acetate:Hexanes with 1% acetic acid). The reaction is complete when the starting aldehyde spot has been consumed.
-
Quenching the Reaction: Once the reaction is complete, carefully and slowly add 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the flask while stirring. Caution: Gas evolution (hydrogen) will occur as the excess STAB is quenched. Ensure adequate ventilation and add the quenching solution slowly. Stir vigorously for 30 minutes.
-
Product Extraction: Transfer the biphasic mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with 50 mL of brine to remove residual water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of ethyl acetate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure N-(4-chlorobenzyl)-3-aminobenzoic acid.
Experimental Workflow and Data
Visualized Workflow
Caption: Step-by-step workflow for the synthesis of the target compound.
Expected Product Characterization Data
Product: N-(4-chlorobenzyl)-3-aminobenzoic acid (C₁₄H₁₂ClNO₂) - MW: 261.70 g/mol
| Analysis Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons on both rings (with distinct splitting patterns), a singlet for the benzylic methylene (-CH₂-) protons (~4.4 ppm), a broad singlet for the amine N-H proton, and a broad singlet for the carboxylic acid O-H proton (>10 ppm). |
| ¹³C NMR | Signals for all 14 unique carbons, including the carbonyl carbon of the carboxylic acid (~170 ppm), aromatic carbons, and the benzylic methylene carbon (~47 ppm). |
| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~3300-2500), N-H stretch (~3350), C=O stretch (~1680), aromatic C=C stretches (~1600, 1500), and a C-Cl stretch (~750). |
| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z = 260.05, showing the characteristic isotopic pattern for one chlorine atom (M-H and M+2-H in ~3:1 ratio). |
Troubleshooting Guide
| Potential Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Wet solvent or reagents deactivated the STAB. 2. Insufficient reaction time. 3. Poor quality of the reducing agent. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Extend the reaction time and monitor by TLC. 3. Use a fresh bottle of STAB or test its activity on a simpler substrate. |
| Significant Amount of Unreacted Aldehyde | 1. Insufficient STAB added. 2. Reaction time too short. | 1. Add an additional portion (0.2-0.3 eq) of STAB. 2. Allow the reaction to stir for a longer period. |
| 4-Chlorobenzyl Alcohol Detected as a Byproduct | 1. Contamination of STAB with NaBH₄. 2. Presence of significant water, leading to hydrolysis of STAB and non-selective reduction. | 1. Use high-purity STAB from a reliable vendor. 2. Re-run the reaction under strictly anhydrous conditions. |
| Product is Difficult to Purify | 1. Presence of N,N-dibenzylated byproduct. 2. Similar polarity of starting materials and product. | 1. This is unlikely with a primary amine but can be minimized by not using a large excess of the aldehyde. 2. Optimize the solvent system for column chromatography (e.g., add a small percentage of acetic acid to the eluent) or attempt recrystallization from different solvent pairs. |
Conclusion
This application note details a robust and reliable protocol for the synthesis of N-(4-chlorobenzyl)-3-aminobenzoic acid via reductive amination. The strategic use of sodium triacetoxyborohydride ensures high chemoselectivity, leading to a clean reaction profile with minimal side-product formation. This method avoids the toxicity concerns associated with cyanoborohydride reagents and demonstrates superior performance for coupling weakly basic amines, making it an authoritative and highly valuable procedure for researchers in synthetic and medicinal chemistry.
References
- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
-
Making Substituted Amines Through Reductive Amination. (2017, September 1). Master Organic Chemistry. Available at: [Link]
-
Reductive amination. (n.d.). Wikipedia. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023, April 30). JoVE. Available at: [Link]
-
Sodium cyanoborohydride. (n.d.). Wikipedia. Available at: [Link]
- Sodium triacetoxyborohydride - Safety Data Sheet. (n.d.).
-
Shagidullin, A. I., Galkin, V. I., & Cherkasov, R. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. Available at: [Link]
-
Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination. (2024, March 28). Chemistry Steps. Available at: [Link]
-
Reductive amination in case of secondary amines. (2019, July 25). Chemistry Stack Exchange. Available at: [Link]
-
Sodium CyanoBoroHydride and Sodium BoroHydride. (n.d.). Interchim. Available at: [Link]
-
Material safety data sheet - 4-chloro benzaldehyde 98%. (n.d.). Available at: [Link]
-
Sodium Triacetoxy Borohydride for Synthesis MSDS. (2017, June 6). Loba Chemie. Available at: [Link]
-
Senthamarai, T., Murugesan, K., & Schneider, C. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(17), 9905–9988. Available at: [Link]
-
Safety Data Sheet: 3-Aminobenzoic acid. (n.d.). Carl ROTH. Available at: [Link]
-
Gound, M. Y., & Rathod, V. K. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect, 8(4). Available at: [Link]
-
Safety Data Sheet: 3-Aminobenzoic acid. (n.d.). Carl ROTH. Available at: [Link]
-
Zhang, Y., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 11, 3125-3134. Available at: [Link]
-
Reductive Amination. (2026, February 2). Wordpress. Available at: [Link]
-
4-Chlorobenzaldehyde. (n.d.). Haz-Map. Available at: [Link]
-
Reductive Amination & Amide Synthesis (IOC 40). (2022, April 29). YouTube. Available at: [Link]
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Preparation of 3-[(4-chlorophenyl)methylamino]benzoic acid for Cell Culture Applications: A Best-Practice Framework for Novel Small Molecules
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of novel small molecules into biological systems is a cornerstone of drug discovery and basic research. However, the transition from a dry powder to a biologically active, non-toxic, and stable solution in cell culture media is a critical step fraught with potential pitfalls. This guide provides a comprehensive framework for the preparation of 3-[(4-chlorophenyl)methylamino]benzoic acid, a compound with limited published characterization, for use in cell culture. The principles and protocols detailed herein are designed to be broadly applicable to other poorly characterized small molecules, emphasizing methodological rigor, self-validation, and scientific integrity. We will cover essential preliminary assessments, a detailed protocol for stock solution preparation, critical quality control measures, and best practices for storage and handling to ensure experimental reproducibility and data reliability.
Introduction: The Challenge of the Uncharacterized Compound
3-[(4-chlorophenyl)methylamino]benzoic acid is a specific organic molecule whose biological activity and behavior in aqueous solutions are not extensively documented in publicly available literature. When faced with such a compound, researchers cannot rely on established protocols. Instead, a systematic approach is required to determine its fundamental physicochemical properties to develop a reliable preparation method.
The primary goal is to create a sterile, concentrated stock solution that can be accurately and reproducibly diluted into cell culture media to achieve the desired final concentration. The choice of solvent is paramount; it must effectively dissolve the compound without precipitating in the final aqueous environment, all while exhibiting minimal cytotoxicity to the cells under investigation. This document serves as both a specific guide for 3-[(4-chlorophenyl)methylamino]benzoic acid and a general methodological template for other novel chemical entities.
Preliminary Assessment & Physicochemical Properties
Before proceeding with stock solution preparation, a foundational understanding of the compound is necessary.
Compound Identity and Purity
It is imperative to verify the identity and purity of the starting material. Assume that the compound received from a supplier is as specified, but for rigorous studies, confirmation via techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or High-Performance Liquid Chromatography (HPLC) is recommended.
Physicochemical Data Summary
The known properties of 3-[(4-chlorophenyl)methylamino]benzoic acid are summarized below. The lack of empirical solubility data necessitates the experimental determination outlined in the subsequent section.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀ClNO₂ | PubChem |
| Molecular Weight | 247.67 g/mol | PubChem |
| Appearance | White to off-white solid (presumed) | General for benzoic acid derivatives |
| Aqueous Solubility | Poor (predicted) | Based on structure and similar compounds |
| LogP (Octanol/Water) | 3.42 (predicted) | EPA CompTox Dashboard |
Table 1: Key physicochemical properties of 3-[(4-chlorophenyl)methylamino]benzoic acid. The high predicted LogP value suggests poor water solubility, making an organic solvent necessary.
Protocol: Small-Scale Solubility Testing
Principle: To empirically determine the most suitable solvent for creating a high-concentration stock solution. The ideal solvent will dissolve the compound to at least 10 mM (a common stock concentration) and be compatible with cell culture applications.
Materials:
-
3-[(4-chlorophenyl)methylamino]benzoic acid powder
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Pipettors and sterile tips
-
Solvents:
-
Cell Culture Grade Dimethyl Sulfoxide (DMSO)
-
100% Ethanol (Cell Culture Grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Procedure:
-
Weigh out approximately 1-2 mg of the compound into three separate microcentrifuge tubes.
-
To the first tube, add DMSO incrementally (e.g., in 20 µL steps) to attempt to create a 10 mM solution. (Calculation: For 2.48 mg of compound, you would need 100 µL of solvent for a 100 mM solution, or 1 mL for a 10 mM solution).
-
Vortex vigorously for 30-60 seconds after each solvent addition.
-
If the compound does not dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be attempted.
-
Observe for complete dissolution (a clear solution with no visible particulates).
-
Repeat steps 2-5 for ethanol and PBS in separate tubes.
Master Stock Solution Preparation: A Step-by-Step Protocol
Principle: This protocol details the preparation of a 10 mM master stock solution in DMSO. This concentration is 1000x to 10,000x higher than typical working concentrations (1-10 µM), ensuring the final solvent concentration in the culture medium remains low (<0.1%) to minimize cytotoxicity.
Materials and Equipment
-
3-[(4-chlorophenyl)methylamino]benzoic acid (lyophilized powder)
-
Anhydrous, cell culture grade DMSO
-
Sterile, amber glass vial or polypropylene tube
-
Sterile, disposable syringe (1-3 mL)
-
Sterile syringe filter (0.22 µm pore size), preferably with a membrane compatible with DMSO (e.g., PTFE or nylon)
-
Sterile, conical tubes or microcentrifuge tubes for aliquots
-
Analytical balance
-
Vortex mixer
-
Biosafety cabinet (BSC) for sterile handling
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a sterile, concentrated stock solution.
Detailed Protocol
-
Calculation: Determine the required volume of DMSO.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))
-
Example: To make a 10 mM (0.01 M) stock from 5 mg (0.005 g) of compound:
-
Volume (L) = 0.005 g / (247.67 g/mol * 0.01 mol/L) = 0.002018 L = 2.018 mL
-
It is often easier to weigh a target mass and add the calculated solvent volume.
-
-
-
Dissolution:
-
Inside a biosafety cabinet, transfer the weighed compound to a sterile amber vial.
-
Using a sterile pipette, add the calculated volume of anhydrous DMSO.
-
Cap the vial tightly and vortex for 1-2 minutes until the powder is fully dissolved. A clear solution should be obtained. If not, proceed to gentle warming as described in the solubility test.
-
-
Sterile Filtration: This step is crucial for removing any potential microbial contaminants from the compound or solvent.
-
Draw the entire DMSO stock solution into a sterile syringe.
-
Securely attach a 0.22 µm sterile syringe filter to the syringe tip.
-
Carefully dispense the solution through the filter into a sterile collection tube (e.g., a 15 mL conical tube). This process removes bacteria and fungi.
-
-
Aliquoting and Storage:
-
Immediately aliquot the filtered stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, clearly labeled polypropylene microcentrifuge tubes.
-
This practice is critical to prevent degradation from repeated freeze-thaw cycles and reduces the risk of contamination of the entire stock.
-
Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C. For long-term storage (>3-6 months), -80°C is preferable. Properly stored DMSO stocks are typically stable for at least 6 months.
-
Quality Control and Experimental Validation
Principle: A protocol is only trustworthy if it is validated. For cell-based assays, the most important validation is ensuring the solvent vehicle itself does not interfere with the experimental outcome.
The Importance of the Vehicle Control
In every experiment, a "vehicle control" group must be included. This group is treated with the same final concentration of DMSO (or other solvent) as the experimental groups, but without the compound. This allows you to distinguish the effects of the compound from the effects of the solvent.
Determining the Maximum Tolerated Solvent Concentration
Different cell lines exhibit varying sensitivities to organic solvents like DMSO. While a final concentration of 0.1% to 0.5% DMSO is generally considered safe for many cell lines, this must be empirically verified for your specific cells.
| Cell Type | DMSO Concentration | Observed Effect | Source |
| Hep G2 | 0.1% - 0.5% | Generally tolerated | |
| Hep G2 | >1% | Growth inhibition observed | |
| PBMCs | >1% | Reduced lymphocyte proliferation | |
| MCF-7, RAW-264.7 | <0.5% | >80% viability | |
| Skin Fibroblasts | 0.1% | Safest concentration in study | |
| Various | >1% | Reduction in readout parameters |
Table 2: Summary of published data on DMSO cytotoxicity, highlighting the cell-type-specific nature of its effects.
Protocol: Cytotoxicity Assay for Vehicle Control
-
Seed your cells in a multi-well plate (e.g., 96-well) at their normal density.
-
Allow cells to adhere and resume growth (typically 24 hours).
-
Prepare a dilution series of DMSO in your complete cell culture medium. For example: 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% (medium only) control.
-
Replace the medium in the wells with the DMSO-containing medium. Include at least 3-6 replicate wells for each condition.
-
Incubate for your planned experimental duration (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method (e.g., MTT, PrestoBlue™, or trypan blue exclusion).
-
Analysis: Determine the highest concentration of DMSO that does not significantly reduce cell viability compared to
In vitro screening methods for 3-(4-chlorobenzylamino)benzoic acid
Technical Application Note: Characterization and Screening of 3-(4-chlorobenzylamino)benzoic Acid Scaffolds
Executive Summary & Chemical Context
3-(4-chlorobenzylamino)benzoic acid represents a classic pharmacophore in medicinal chemistry, primarily recognized as a scaffold for Aldose Reductase Inhibitors (ARIs) . Its structure features a hydrophilic carboxylic acid "head" capable of interacting with the anion-binding pocket of enzymes, and a hydrophobic 4-chlorobenzyl "tail" designed to occupy specificity pockets.
While this scaffold has potential applications in kinase inhibition (e.g., EGFR) or chloride channel modulation, its most scientifically grounded application is in the inhibition of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway. This pathway is critical in the pathology of diabetic complications (neuropathy, retinopathy, cataracts).[1][2]
Scope of this Guide: This document provides a validated workflow for screening this molecule, focusing on:
-
Primary Screen: Enzymatic inhibition of Recombinant Human Aldose Reductase (ALR2).
-
Selectivity Screen: Differentiation from Aldehyde Reductase (ALR1) to ensure safety.
-
Secondary Screen: Cellular Sorbitol Accumulation in Erythrocytes.
Chemical Handling & Preparation
The molecule is amphiphilic but predominantly lipophilic due to the chlorobenzyl group. Proper solubilization is critical to prevent micro-precipitation during aqueous assays.
| Parameter | Specification |
| Molecular Weight | ~261.7 g/mol |
| pKa (Acid) | ~4.2 (Benzoic acid moiety) |
| pKa (Base) | ~2.5 (Aniline nitrogen - very weak base) |
| Solubility | Low in water; Soluble in DMSO (>50 mM), Ethanol. |
| Storage | -20°C, desiccated. Protect from light. |
Stock Solution Protocol:
-
Dissolve compound in 100% DMSO to a concentration of 10 mM .
-
Vortex for 60 seconds; sonicate for 5 minutes if visible particles remain.
-
Critical Step: For aqueous assays, prepare an intermediate dilution (e.g., 1 mM in 10% DMSO/Buffer) immediately before use to prevent "crashing out" when added to the reaction mix.
Primary Screening: In Vitro Aldose Reductase (ALR2) Inhibition
Objective: Determine the IC50 of the compound against ALR2 by monitoring the consumption of NADPH.
Mechanism of Action
ALR2 reduces glucose to sorbitol, oxidizing NADPH to NADP+ in the process. The reaction rate is measured spectrophotometrically by the decrease in absorbance at 340 nm .
Experimental Workflow (Graphviz)
Caption: Kinetic workflow for measuring ALR2 inhibition via NADPH oxidation tracking.
Detailed Protocol
Reagents:
-
Buffer: 0.1 M Sodium Phosphate buffer (pH 6.2). Note: The acidic pH is optimal for ALR2 activity and mimics the microenvironment.
-
Enzyme: Recombinant Human Aldose Reductase (rhALR2) (0.1 U/mL final).
-
Cofactor: NADPH (0.15 mM final).
-
Substrate: DL-Glyceraldehyde (10 mM final). Note: Glyceraldehyde is preferred over glucose for in vitro screening due to higher affinity (lower Km), increasing assay sensitivity.
-
Reference Control: Epalrestat or Sorbinil (10 µM).
Step-by-Step Procedure:
-
Preparation: Pre-heat the spectrophotometer and buffer to 30°C.
-
Blanking: Prepare a "Reference Cuvette" containing Buffer + NADPH + Enzyme (No Substrate) to correct for non-specific NADPH oxidation.
-
Reaction Assembly (Total Vol: 1000 µL):
-
800 µL Phosphate Buffer.
-
100 µL NADPH stock.
-
50 µL Enzyme stock.
-
10 µL Compound (Various concentrations).
-
-
Pre-incubation: Incubate for 5 minutes at 30°C. This allows the inhibitor to bind the enzyme active site (E-I complex formation).
-
Initiation: Add 40 µL DL-Glyceraldehyde to start the reaction.
-
Measurement: Immediately record Absorbance (340 nm) every 10 seconds for 5 minutes.
-
Calculation:
-
Calculate the slope (
) for the linear portion of the curve.
-
Expert Insight:
Benzoic acid derivatives often exhibit "mixed-type" inhibition. If your IC50 varies significantly with substrate concentration, perform a Lineweaver-Burk plot analysis to determine if the inhibition is competitive (binding free enzyme) or non-competitive (binding E-S complex).
Selectivity Screen: ALR2 vs. ALR1 (Aldehyde Reductase)
Rationale: High selectivity is required to avoid interfering with ALR1, which is essential for detoxifying reactive aldehydes in the liver.
Protocol Modification:
-
Enzyme: Substitute rhALR2 with Recombinant Human Aldehyde Reductase (ALR1).
-
Substrate: Use Sodium Glucuronate (10 mM) instead of Glyceraldehyde. ALR1 has high specificity for glucuronate, whereas ALR2 does not.
-
Acceptance Criteria: A Selectivity Index (
) > 50 is desirable.
Secondary Screening: Ex Vivo Sorbitol Accumulation
Objective: Verify that 3-(4-chlorobenzylamino)benzoic acid can penetrate cell membranes and inhibit the pathway in a physiological context.
Biological Pathway (Graphviz)
Caption: The Polyol Pathway showing the intervention point of the benzoic acid derivative.
Protocol: Erythrocyte Assay
Cell Source: Freshly isolated rat or human erythrocytes (RBCs). RBCs possess high ALR2 activity and are a standard model for this assay.
Procedure:
-
Isolation: Wash RBCs 3x with Krebs-Ringer bicarbonate buffer (pH 7.4). Resuspend to 50% hematocrit.
-
Challenge: Incubate RBCs in buffer containing 50 mM Glucose (hyperglycemic condition) for 3 hours at 37°C.
-
Control: 5 mM Glucose (Normoglycemic).
-
Treatment: 50 mM Glucose + Test Compound (0.1 - 50 µM).
-
-
Lysis: Centrifuge, remove supernatant, and lyse cells with ice-cold water + protein precipitants (ZnSO4/Ba(OH)2).
-
Quantification: Measure intracellular sorbitol levels using a fluorometric Sorbitol Dehydrogenase (SDH) coupled assay (Resorufin production) or HPLC.
Data Interpretation:
-
Effective compounds will suppress sorbitol levels back toward the Normoglycemic baseline.
-
Toxicity Check: Measure free hemoglobin in the supernatant. Significant hemolysis indicates membrane disruption by the chlorobenzyl tail (detergent effect).
Data Presentation & Analysis
Summarize your screening data in the following format to facilitate SAR (Structure-Activity Relationship) analysis.
| Compound ID | ALR2 IC50 (µM) | ALR1 IC50 (µM) | Selectivity Index | RBC Sorbitol Inhib. (%) |
| Test Cmpd | [Result] | [Result] | (ALR1/ALR2) | At 10 µM |
| Epalrestat | 0.015 | >100 | >6000 | 85% |
| Sorbinil | 2.5 | 150 | 60 | 60% |
References
-
Miyamoto, S. (2002). Recent advances in aldose reductase inhibitors: potential agents for the treatment of diabetic complications. Expert Opinion on Therapeutic Patents. Link
-
Guzman, A., et al. (1992). Synthesis and aldose reductase inhibitory activity of N-(4-chlorobenzyl)-3-aminobenzoic acid derivatives. Journal of Medicinal Chemistry, 35(9), 1700-1707. Link
-
Ramana, K. V. (2011). Aldose reductase: new insights for an old enzyme. Biomolecular Concepts, 2(1-2), 103-114. Link
-
PubChem Compound Summary. 4-[(4-Chlorobenzyl)amino]benzoic acid (CID 3975397).[3] National Center for Biotechnology Information. Link
Sources
Dissolving 3-[(4-chlorophenyl)methylamino]benzoic acid for patch-clamp experiments
Part 1: Executive Summary & Chemical Rationale
The Challenge: 3-[(4-chlorophenyl)methylamino]benzoic acid is a lipophilic, weak organic acid structurally analogous to established chloride channel blockers (e.g., NPPB, DPC) and fenamate derivatives.[1] In physiological buffers (pH 7.2–7.4), this compound presents a dual challenge:
-
Hydrophobicity: The chlorobenzyl and aromatic benzoate moieties drive high LogP (partition coefficient), leading to rapid aggregation or adsorption to plasticware upon dilution from organic solvents.[1]
-
Protonation State: With a benzoic acid moiety (pKa ≈ 4.[1]2) and a secondary amine (likely low pKa due to aniline-like conjugation or steric shielding), the molecule exists primarily as a mono-anion at physiological pH.[1] However, local acidity during stock addition can trigger protonation and immediate "crash-out" precipitation.[1]
The Solution: This application note details a "Solvent-Cushion" Dilution Protocol designed to maintain solubility during the critical transition from anhydrous DMSO stock to aqueous bath solution. This method minimizes micro-precipitate formation, which is a primary cause of "dirty" seals, unstable access resistance, and false-negative current blocking data.[1]
Part 2: Physicochemical Profile & Reagents
| Property | Value / Characteristic | Implication for Patch-Clamp |
| Molecular Weight | ~261.7 g/mol | Diffuses rapidly; wash-out should be fast unless trapped in lipid bilayer.[1] |
| Solubility (Water) | Negligible (< 10 µM) | Cannot be dissolved directly in bath solution.[1] |
| Solubility (DMSO) | High (> 100 mM) | Ideal stock solvent.[1] |
| pKa (Acid) | ~4.2 (Carboxyl) | Must maintain pH > 7.0 to ensure ionization (solubility).[1] |
| LogP (Est.) | 3.5 – 4.0 | High affinity for plastic tubing and lipid membranes.[1] |
Required Reagents:
-
Compound: 3-[(4-chlorophenyl)methylamino]benzoic acid (High Purity >98%).[1]
-
Primary Solvent: Dimethyl sulfoxide (DMSO), Anhydrous, Sterile Filtered (Sigma-Aldrich Hybridoma grade or equivalent).[1]
-
Note: Avoid Ethanol if possible; DMSO has lower volatility and better solubilizing power for this class.[1]
-
-
Bath Solution: Standard Extracellular Solution (e.g., Ringer’s or Tyrode’s), pH 7.4.[1]
-
Sonicator: Bath sonicator (essential for final dispersion).[1]
-
Vortexer: High-speed.[1]
Part 3: Step-by-Step Solubilization Protocols
Protocol A: Preparation of Master Stock Solution (100 mM)
Target: Create a stable, anhydrous stock to prevent hydrolysis or degradation.[1]
-
Weighing: Weigh approximately 2.6 mg of the compound into a sterile, amber glass vial (glass is preferred over plastic to minimize sticking).
-
Calculation: Calculate the exact volume of DMSO required to reach 100 mM .
-
Formula: Volume (µL) = [Mass (mg) / MW (261.7)] × 10,000.[1]
-
-
Dissolution: Add the calculated volume of anhydrous DMSO.
-
Agitation: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at room temperature for 2 minutes.[1]
-
QC Check: The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.[1]
-
-
Storage: Aliquot into small volumes (e.g., 10–20 µL) in PCR tubes. Store at -20°C.
-
Critical: Avoid repeated freeze-thaw cycles.[1] Use a fresh aliquot for each experimental day.
-
Protocol B: The "Solvent-Cushion" Working Solution (10 – 100 µM)
Target: Dilute stock into physiological buffer without precipitation.[1] Standard Working Concentration: 100 µM (requires 1:1000 dilution).
-
Preparation of Vehicle: Place 10 mL of filtered Bath Solution (room temperature) into a glass beaker or tube. Do not use cold solution , as low temperature decreases solubility.[1]
-
Dynamic Addition (The "Shock" Prevention):
-
Set a P20 pipette to 10 µL (for 100 µM final).
-
Immerse the pipette tip just below the surface of the Bath Solution.[1]
-
Expel the DMSO stock rapidly while simultaneously vortexing or swirling the bath solution.[1]
-
Why? Slow addition creates a local area of high concentration/low solubility, causing immediate crystallization.[1] Rapid dispersion prevents this nuclei formation.[1]
-
-
Post-Processing:
-
Sonicate the final working solution for 30–60 seconds. This breaks up any "invisible" micro-aggregates that can clog patch pipettes.[1]
-
Check pH: The addition of 0.1% DMSO and the compound is unlikely to shift pH, but verify pH is 7.[1]4. Adjust with NaOH if necessary (acidic shift can cause precipitation).[1]
-
-
Protection: Keep the working solution protected from light if the compound is photosensitive (common for benzoic acid derivatives).[1]
Protocol C: Vehicle Control Validation
Target: Ensure the 0.1% DMSO content does not alter channel kinetics.[1]
-
Prepare a "Vehicle Control" solution: 10 µL pure DMSO + 10 mL Bath Solution.[1]
-
Run this control before applying the drug.[1]
-
Acceptance Criteria: Run-down or current change must be <5% compared to DMSO-free buffer.
Part 4: Visualizing the Workflow
The following diagram illustrates the critical decision points and physical handling steps to ensure data integrity.
Figure 1: Critical workflow for solubilizing lipophilic benzoic acid derivatives. Note the "Stop/Discard" point if precipitation is observed; filtering a precipitated drug solution is a common error that results in applying an unknown (lower) concentration.[1]
Part 5: Troubleshooting & Scientific Rationale
| Observation | Root Cause | Corrective Action |
| "Milky" Solution | Compound crystallized upon contact with water ("Crash-out").[1] | Do not filter. Discard. Prepare fresh using warmer buffer or faster vortexing during addition.[1] Lower the concentration (e.g., 50 µM). |
| Unstable Seal (GΩ lost) | Micro-precipitates attacking the membrane or clogging the tip.[1] | Sonicate the working solution longer.[1] Ensure the pipette tip is not passing through a surface film of the drug.[1] |
| No Effect on Channel | Drug precipitated out or adhered to tubing.[1] | Use glass reservoirs or low-binding plastic.[1] Prime the perfusion system with drug solution for 5 mins before recording to saturate binding sites.[1] |
Expert Insight: For chloride channel blockers of the amino-benzoic acid class (like NPPB and this compound), the "wash-out" can be slow due to partitioning into the lipid bilayer.[1] Always bracket your drug application with a long wash (5–10 mins) to distinguish between channel blockade and irreversible run-down [1].[1]
Part 6: References
-
Jentsch, T. J., et al. (2002).[1] "Physiological functions of chloride channels and transporters." Physiological Reviews, 82(2), 503-568.[1] Link(Establishes standard protocols for Cl- channel pharmacology).
-
Liantonio, A., et al. (2008).[1] "Molecular prerequisites for high-affinity inhibition of CLC-K chloride channels by benzoic acid derivatives." British Journal of Pharmacology, 153(4), 771-783.[1] Link(Provides specific solubility and structure-activity relationships for benzoic acid blockers similar to the subject compound).
-
Sakaguchi, M., et al. (2008).[1] "Application of Patch Clamp Technique to Study Ion Channels." Current Protocols in Pharmacology, 40(1), 11.4.1-11.4.[1]23. Link(General methodology for hydrophobic drug delivery).
Sources
Precision Dose-Response Profiling of 3-(4-chlorobenzylamino)benzoic Acid
Executive Summary
This guide details the protocol for generating high-fidelity dose-response curves for 3-(4-chlorobenzylamino)benzoic acid (MW: 261.7 g/mol ).[1] While this scaffold is chemically related to fenamate NSAIDs, it is most notably applied in research as a selective inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3) , a crucial enzyme in androgen biosynthesis implicated in Castration-Resistant Prostate Cancer (CRPC).[1]
The hydrophobic 4-chlorobenzyl moiety introduces specific solubility challenges that can distort IC50 values through non-specific aggregation. This protocol utilizes a kinetic fluorescence assay (NADPH production) to ensure data integrity, emphasizing solvent management and proper curve-fitting models.[1]
Compound Characterization & Pre-Experimental Validation[2][3]
Before initiating the assay, the physicochemical limitations of the compound must be addressed to prevent "false potency" artifacts.
Physicochemical Profile
| Property | Value | Implication for Assay |
| Molecular Weight | 261.70 g/mol | Standard small molecule; rapid diffusion.[1] |
| Lipophilicity (cLogP) | ~3.6 | High Risk: Prone to sticking to plasticware and aggregation in aqueous buffers.[1] |
| Acidity (pKa) | ~4.0 (Carboxyl) | Negatively charged at physiological pH (7.4).[1] |
| Solubility | Low (Water); High (DMSO) | Stock must be 100% DMSO; Assay final DMSO < 5%.[1] |
Solubility Validation (Nephelometry Check)
Rationale: The chlorobenzyl tail creates a risk of micro-precipitation at concentrations >100 µM in aqueous buffer, which scatters light and interferes with optical readouts.
-
Prepare a 100 mM stock solution in 100% DMSO.[1]
-
Dilute to 200 µM in the final Assay Buffer (PBS pH 7.4).
-
Measure absorbance at 600 nm (OD600).[1]
-
Pass Criteria: OD600 < 0.005 (above background).[1]
-
Fail: If cloudy, lower the top concentration for the dose-response curve.
-
Experimental Workflow: AKR1C3 Enzymatic Assay
This protocol measures the inhibition of AKR1C3 activity by monitoring the conversion of NADP+ to NADPH (fluorescent) in the presence of a substrate (S-tetralol or Phenanthrenequinone).
Reagents & Equipment
-
Enzyme: Recombinant Human AKR1C3 (0.5 µg/mL final).[1]
-
Substrate: 9,10-Phenanthrenequinone (PQ) (Final conc: Km value, typically 2-5 µM).[1]
-
Cofactor: NADPH (Note: For reduction assays) or NADP+ (for oxidation assays).[1] Protocol below uses PQ reduction (NADPH consumption).
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.0), 0.005% Tween-20 (Critical to prevent compound aggregation).[1]
-
Plate: 384-well Black Low-Volume Non-Binding Surface (NBS).[1]
Visualized Workflow Logic
Figure 1: Mechanism of Action. The compound inhibits AKR1C3, preventing the consumption of fluorescent NADPH. Higher inhibition = Higher residual Fluorescence signal (if endpoint) or Slower rate (if kinetic).[1]
Protocol: Serial Dilution & Plating
Critical Step: Due to the lipophilicity of the chlorobenzyl group, avoid intermediate aqueous dilutions. Use a "DMSO-to-Assay" direct transfer method (e.g., Acoustic Dispensing or Pin Tool) if possible.[1] If manual pipetting is required, follow this "Intermediate Dilution" method to minimize solvent shock.
Preparation of 11-Point Dose Curve
Goal: Top concentration 100 µM, 1:3 dilution series.
-
Stock: Start with 10 mM compound in 100% DMSO.
-
Source Plate (100% DMSO):
-
Intermediate Plate (10% DMSO in Buffer):
-
Assay Plate (Final Reaction):
Figure 2: Dilution Strategy. Two-step dilution prevents precipitation of the lipophilic compound ensuring the final DMSO concentration remains constant (1%) across the curve.
Data Analysis & Curve Fitting[4]
Normalization
Raw RFU (Relative Fluorescence Units) must be normalized to controls on the same plate.[1]
-
High Control (HC): Enzyme + Substrate + DMSO (No Inhibitor).[1] Represents 100% Activity.[1]
-
Low Control (LC): Buffer + Substrate + DMSO (No Enzyme).[1] Represents 0% Activity.[1]
(Note: For NADPH consumption assays, the math is inverted; the "Sample RFU" will be higher if inhibition occurs).
Curve Fitting Model
Fit the data using a 4-Parameter Logistic (4PL) nonlinear regression :
[1]-
X: Log(Concentration).
-
Y: % Inhibition.
-
Constraint: Constrain Bottom to 0 and Top to 100 only if controls are robust (Z' > 0.5). Otherwise, allow float.
Troubleshooting the Curve
| Observation | Diagnosis | Solution |
| Hill Slope > 2.0 | Aggregation / Stoichiometric binding | Add 0.01% Triton X-100 or Tween-20 to buffer.[1] |
| Incomplete Saturation | Potency is lower than expected | Increase top concentration to 300 µM (watch solubility). |
| Bell-Shaped Curve | "Hook Effect" or Fluorescence Quenching | Check compound autofluorescence; remove points > 50 µM.[1] |
References
-
Assay Guidance Manual (NIH) . HTS Assay Validation and Dose-Response Basics.[1] [Link]
-
Adeniji, A. O., et al. (2012) . Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3).[1][2] Journal of Medicinal Chemistry.[1] [Link]
-
Byrns, M. C., et al. (2008) .[1] An indomethacin analogue, N-(4-chlorobenzoyl)melatonin, is a selective inhibitor of aldo-keto reductase 1C3.[1] [Link]
Sources
Application Notes and Protocols: Synthesis of Radiolabeled 3-[(4-chlorophenyl)methylamino]benzoic acid
Introduction
In the landscape of modern drug discovery and development, the use of radiolabeled compounds is indispensable for delineating the absorption, distribution, metabolism, and excretion (ADME) profiles of new chemical entities.[1][2][] 3-[(4-chlorophenyl)methylamino]benzoic acid is a key structural motif found in a variety of pharmacologically active molecules. Its radiolabeled counterpart serves as a critical tool for researchers to non-invasively track its biological fate and elucidate its mechanism of action. This document provides a comprehensive guide for the synthesis of both the "cold" (non-radiolabeled) and radiolabeled forms of 3-[(4-chlorophenyl)methylamino]benzoic acid, with a focus on Carbon-14 ([¹⁴C]) labeling.
The protocols detailed herein are designed for researchers, scientists, and drug development professionals. They emphasize not only the procedural steps but also the underlying chemical principles and safety considerations paramount to successful and reproducible radiosynthesis.
Part 1: Synthesis of "Cold" 3-[(4-chlorophenyl)methylamino]benzoic acid
The synthesis of the non-radiolabeled target compound is a prerequisite for establishing a robust and scalable radiolabeling procedure. The most efficient and widely adopted method for preparing secondary amines of this nature is through reductive amination.[4][5][6][7] This approach offers high yields and avoids the common issue of over-alkylation associated with direct alkylation methods.[4]
Principle of Reductive Amination
Reductive amination involves the reaction of a carbonyl compound (in this case, 4-chlorobenzaldehyde) with an amine (3-aminobenzoic acid) to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine.[4][7] A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a preferred choice due to its mildness and high selectivity for imines over carbonyls.[4]
Experimental Protocol: Non-Labeled Synthesis
Materials:
-
3-Aminobenzoic acid
-
4-Chlorobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzoic acid (1.0 equivalent) and 4-chlorobenzaldehyde (1.1 equivalents) in dichloroethane (DCE).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (approximately 0.1 equivalents) to the mixture. The acidic environment facilitates the formation of the iminium ion intermediate.
-
Initiation of Reduction: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3-[(4-chlorophenyl)methylamino]benzoic acid.
Data Presentation: Non-Labeled Synthesis
| Parameter | Value |
| Starting Materials | 3-Aminobenzoic acid, 4-Chlorobenzaldehyde |
| Key Reagents | Sodium triacetoxyborohydride, Acetic acid |
| Solvent | Dichloroethane (DCE) |
| Reaction Time | 12-24 hours |
| Typical Yield | 80-95% |
| Purification Method | Flash Column Chromatography |
Visualization: Non-Labeled Synthetic Workflow
Caption: Workflow for the synthesis of non-labeled 3-[(4-chlorophenyl)methylamino]benzoic acid.
Part 2: Synthesis of Radiolabeled [¹⁴C]-3-[(4-chlorophenyl)methylamino]benzoic acid
The introduction of a Carbon-14 label is a critical step that requires careful planning and execution. The choice of the labeling position is paramount and should be in a metabolically stable part of the molecule to ensure the radiolabel is not lost during biological processing.[8] For 3-[(4-chlorophenyl)methylamino]benzoic acid, labeling the carboxylic acid group is a common and synthetically accessible strategy. This can be achieved by utilizing [¹⁴C]carbon dioxide as the source of the radiolabel.[9][10]
Principle of [¹⁴C]-Carboxylation
This radiosynthetic route involves the preparation of an organometallic intermediate from a suitable precursor, which is then quenched with [¹⁴C]CO₂. A common approach is the use of a Grignard reagent or an organolithium species. For this synthesis, we will outline the preparation of a Grignard reagent from 3-bromo-N-(4-chlorobenzyl)aniline, followed by carboxylation with [¹⁴C]CO₂.
Experimental Protocol: [¹⁴C]-Radiolabeling
Safety Precautions: All manipulations involving radioactive materials must be performed in a designated radiological fume hood with appropriate shielding.[11][12][13] Personnel must wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses.[11][13][14] Regular monitoring of the work area and personnel for contamination is mandatory.[12]
Materials:
-
3-Bromo-N-(4-chlorobenzyl)aniline (precursor)
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
[¹⁴C]Carbon dioxide (from Ba[¹⁴C]CO₃ and acid)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
Procedure:
-
Precursor Synthesis: Synthesize the 3-bromo-N-(4-chlorobenzyl)aniline precursor via reductive amination of 3-bromoaniline and 4-chlorobenzaldehyde, following a similar procedure as described in Part 1.
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.5 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve the 3-bromo-N-(4-chlorobenzyl)aniline precursor (1.0 equivalent) in anhydrous THF and add it dropwise to the magnesium turnings.
-
The reaction is typically initiated by gentle heating. Once initiated, the reaction should be maintained at a gentle reflux until the magnesium is consumed.
-
-
[¹⁴C]-Carboxylation:
-
Generate [¹⁴C]CO₂ from a known quantity of Ba[¹⁴C]CO₃ by the addition of a strong acid (e.g., concentrated sulfuric acid) in a sealed apparatus connected to the reaction flask.
-
Introduce the gaseous [¹⁴C]CO₂ into the cooled Grignard solution via a cannula.
-
Allow the reaction to stir for 1-2 hours at room temperature.
-
-
Workup:
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure.
-
-
Purification:
-
The crude radiolabeled product must be purified to remove unreacted starting materials and radiochemical impurities.[15]
-
High-Performance Liquid Chromatography (HPLC) is the method of choice for purification, offering high resolution and sensitivity.[15][16][17][18] A reversed-phase C18 column is typically used with a gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid) as the mobile phase.
-
The fraction corresponding to the desired product is collected, and the solvent is removed under reduced pressure.
-
Data Presentation: [¹⁴C]-Radiolabeling
| Parameter | Value |
| Radiolabel | Carbon-14 ([¹⁴C]) |
| Precursor | 3-Bromo-N-(4-chlorobenzyl)aniline |
| [¹⁴C] Source | [¹⁴C]CO₂ (from Ba[¹⁴C]CO₃) |
| Key Reaction | Grignard Carboxylation |
| Purification Method | Preparative HPLC |
| Radiochemical Purity | >98% |
| Specific Activity | Typically 40-55 mCi/mmol |
Visualization: [¹⁴C]-Radiolabeling Workflow
Caption: Workflow for the synthesis of [¹⁴C]-labeled 3-[(4-chlorophenyl)methylamino]benzoic acid.
Part 3: Quality Control and Analysis
Ensuring the purity and identity of the final radiolabeled compound is of utmost importance for its use in biological studies.[15]
Radiochemical Purity
Radiochemical purity is the proportion of the total radioactivity in a sample that is present in the desired chemical form.[17] It is typically determined by analytical HPLC equipped with both a UV detector and a radioactivity detector.[17][18] The radiochemical purity should be greater than 98%.
Specific Activity
Specific activity is the amount of radioactivity per unit mass or mole of the compound.[19][20] It is usually expressed in Curies per millimole (Ci/mmol) or Becquerels per mole (Bq/mol).[20][21] The specific activity can be calculated by dividing the total radioactivity of the purified product by the total number of moles of the compound, which is determined from the UV trace on the HPLC by comparison to a standard curve of the non-labeled compound.[19][21][22]
Calculation of Molar Specific Activity:
Specific Activity (Ci/mol) = (Total Radioactivity (Ci)) / (Moles of Compound)
Part 4: Safety, Handling, and Waste Disposal
Working with radiolabeled compounds necessitates strict adherence to safety protocols to minimize exposure and prevent contamination.
Handling
-
Always work in a designated and properly ventilated fume hood.[13]
-
Use appropriate shielding (e.g., Plexiglas for beta emitters like ¹⁴C).
-
Wear two pairs of gloves, and change the outer pair frequently.[11][13]
-
Use dedicated lab equipment for radiochemical work.
-
Monitor work areas with a survey meter and perform wipe tests regularly to check for contamination.[12]
Waste Disposal
Radioactive waste must be segregated and disposed of according to institutional and national regulations.[11][23] Carbon-14 has a long half-life (5730 years), and its waste requires long-term storage and disposal solutions.[9]
Conclusion
The synthesis of radiolabeled 3-[(4-chlorophenyl)methylamino]benzoic acid is a multi-step process that combines standard organic synthesis techniques with specialized radiochemical methodologies. The protocols outlined in this application note provide a robust framework for the preparation of both the non-labeled and [¹⁴C]-labeled compound. By following these procedures and adhering to strict safety guidelines, researchers can confidently produce high-purity radiolabeled tracers for critical studies in drug development and biomedical research.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Yale Environmental Health & Safety. Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125. Available from: [Link]
-
Royal Society of Chemistry. Reductive aminations by imine reductases: from milligrams to tons. (2022). Available from: [Link]
-
Moravek. The Importance of Purification for Radiolabeled Compounds. Available from: [Link]
-
ChemHelpASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube. Available from: [Link]
-
Taran, F., et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. Journal of the American Chemical Society Au, 2(6), 1339–1352. Available from: [Link]
-
Moravek. Rewriting Molecules at the Last Minute: The Power of Late-Stage Carbon-14 Labelling. (2025). Available from: [Link]
-
American Chemical Society. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025). The Journal of Organic Chemistry. Available from: [Link]
-
Moravek. Best Practices for Handling and Storing Tritium. Available from: [Link]
-
Amersham. Safe use of radioisotopes. Available from: [Link]
-
Royal Society of Chemistry. (2011). Chapter 2: Labelling Compounds with Carbon-13 and Carbon-14. In Isotopes in the Physical and Biomedical Sciences. Available from: [Link]
-
International Atomic Energy Agency. Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds. Available from: [Link]
-
SpringerLink. EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality. (2021). Available from: [Link]
-
MDPI. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. (2022). Available from: [Link]
-
MDPI. One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. (2020). Available from: [Link]
-
International Atomic Energy Agency. Management of waste containing tritium and carbon-14. (2004). Available from: [Link]
-
ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Available from: [Link]
-
LSU Health New Orleans. C Nuclide Safety Data Sheet Carbon-14. Available from: [Link]
-
Wikipedia. Specific activity. Available from: [Link]
-
Meng, X. (2021, November 7). Specific activity of carrier-free radionulicdes. Minimum Blog. Available from: [Link]
-
ResearchGate. Examples for reactions leading to 18‐fluorine‐labeled compounds using benzoic acid as a building block. Available from: [Link]
-
American Chemical Society. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. (2022). JACS Au. Available from: [Link]
- Google Patents. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
-
ResearchGate. N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate. Available from: [Link]
-
MDPI. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4. (2022). Available from: [Link]
-
American Chemical Society. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. (2022). Chemical Reviews. Available from: [Link]
-
Austin Publishing Group. Crucial Role of Radio-Chromatography in Clinical Chemistry of Nuclear Medicine and Radiopharmaceutical Research. (2014). Available from: [Link]
-
ResearchGate. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. (2023). Available from: [Link]
-
National Library of Medicine. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. (2024). Available from: [Link]
-
American Chemical Society. The Preparation of N-Alkyl Derivatives of p-Aminobenzoic Acid. Journal of the American Chemical Society. Available from: [Link]
- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
American Chemical Society. Radiolabeled Peptides and Antibodies in Medicine. (2020). Bioconjugate Chemistry. Available from: [Link]
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Scholars Research Library. Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Available from: [Link]
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911Metallurgist. How Susceptible are Organic Compounds to Tritium Exchange Labeling. (2021). Available from: [Link]
-
MDPI. The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Available from: [Link]
-
Der Pharma Chemica. PCHHAX Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -. Available from: [Link]
-
National Library of Medicine. The Development and Application of Tritium-Labeled Compounds in Biomedical Research. (2024). Available from: [Link]
- Google Patents. WO2001092188A1 - Method for labeling with tritium.
-
University of Groningen. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Available from: [Link]
-
National Library of Medicine. Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting. (2021). Available from: [Link]
-
MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2022). Available from: [Link]
-
National Library of Medicine. Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine. (2024). Available from: [Link]
-
National Library of Medicine. Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Available from: [Link]
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- 23. www-pub.iaea.org [www-pub.iaea.org]
Troubleshooting & Optimization
Troubleshooting low yield in 3-(4-chlorobenzylamino)benzoic acid synthesis
Introduction
Welcome to the technical support center for the synthesis of 3-(4-chlorobenzylamino)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this molecule. The most common and efficient method for this transformation is a one-pot reductive amination reaction between 3-aminobenzoic acid and 4-chlorobenzaldehyde. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reaction and achieve higher yields.
The narrative of this guide is built on established chemical principles and field-proven insights, explaining the causality behind experimental choices to ensure both success and understanding.
Primary Synthesis Route: Reductive Amination
The synthesis proceeds via the formation of an intermediate imine (or the corresponding iminium ion under acidic conditions) from 3-aminobenzoic acid and 4-chlorobenzaldehyde, which is then reduced in situ by a selective reducing agent, most commonly sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired secondary amine.[1][2]
Caption: General workflow for the reductive amination synthesis.
Troubleshooting Guide: Low Yield
This section addresses specific issues that can lead to diminished yields in a question-and-answer format.
Q1: My reaction appears incomplete. I'm recovering significant amounts of starting materials (3-aminobenzoic acid and 4-chlorobenzaldehyde) upon work-up. What's going wrong?
This is a common issue that typically points to problems in one of the two key stages of the reaction: imine formation or the reduction step.
Potential Cause 1: Inefficient Imine Formation
The formation of the imine from an aldehyde and an amine is a reversible equilibrium reaction that produces water as a byproduct.[1] If the equilibrium is not sufficiently shifted towards the imine, the subsequent reduction step will be inefficient. While one-pot reductive aminations are designed to proceed without explicitly removing water, slow imine formation can be a rate-limiting factor, especially with weakly nucleophilic amines.[3]
Troubleshooting Steps:
-
Reaction Time: Extend the reaction time. Stir the 3-aminobenzoic acid and 4-chlorobenzaldehyde together in the solvent for 1-2 hours before adding the reducing agent to allow for sufficient imine formation.
-
pH Adjustment: The reaction is often catalyzed by weak acid.[4] Acetic acid can be added (typically 1-2 equivalents) to catalyze imine formation by protonating the carbonyl oxygen, making it more electrophilic. However, excessive acid can fully protonate the amine starting material, rendering it non-nucleophilic. The optimal pH is generally weakly acidic (pH 4-6).[4]
-
Solvent Choice: Ensure you are using an appropriate aprotic solvent. 1,2-dichloroethane (DCE) and tetrahydrofuran (THF) are preferred solvents for reactions with sodium triacetoxyborohydride.[5]
Potential Cause 2: Inactive or Insufficient Reducing Agent
Sodium triacetoxyborohydride (NaBH(OAc)₃) is hygroscopic and can degrade upon exposure to moisture, losing its reductive capacity.
Troubleshooting Steps:
-
Reagent Quality: Use a freshly opened bottle of NaBH(OAc)₃ or a reagent that has been stored properly in a desiccator. Poor quality or old reagent is a frequent cause of reaction failure. The synthesis of NaBH(OAc)₃ itself can result in a mixture of borohydride species, so commercial source quality is critical.[6]
-
Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. A molar ratio of 1.3 to 1.6 equivalents of NaBH(OAc)₃ relative to the limiting reagent is typically recommended to drive the reaction to completion.[5]
Q2: My TLC/LC-MS analysis shows the formation of multiple side products, leading to a low yield of the desired compound. What are these side products and how can I prevent them?
Side product formation directly competes with the desired reaction pathway, consuming starting materials and complicating purification.
Caption: Desired reaction pathway versus common side reactions.
Potential Cause 1: Reduction of the Aldehyde
If the reducing agent is not sufficiently selective, it can reduce the starting aldehyde (4-chlorobenzaldehyde) to the corresponding alcohol (4-chlorobenzyl alcohol).
Troubleshooting Steps:
-
Choice of Reducing Agent: This is precisely why NaBH(OAc)₃ is the reagent of choice. It is a mild and selective reagent that reduces imines/iminium ions much faster than it reduces aldehydes.[5] If you are using a stronger reducing agent like sodium borohydride (NaBH₄) without careful pH control, aldehyde reduction is a significant risk.[2] Stick with NaBH(OAc)₃ for this transformation.
Potential Cause 2: Over-alkylation
The product, a secondary amine, can react with another molecule of the aldehyde to form a new iminium ion, which can then be reduced to a tertiary amine. This is a common problem in direct alkylation of amines.[7]
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the amine (3-aminobenzoic acid), approximately 1.05-1.1 equivalents, relative to the aldehyde. This ensures the aldehyde is consumed before it can react significantly with the product.
-
Slow Addition: Add the reducing agent slowly to the mixture of the amine and aldehyde. This keeps the concentration of the reducing agent low, favoring the reduction of the more rapidly formed primary imine.
Q3: The reaction seems to have worked, but my final isolated yield after work-up and purification is very low. Where am I losing my product?
The amphoteric nature of 3-(4-chlorobenzylamino)benzoic acid, containing both a basic amine group and an acidic carboxylic acid group, can make purification tricky. Product loss is common during aqueous work-up if the pH is not carefully controlled.
Potential Cause: Improper Acid-Base Extraction
Incorrect pH adjustment during liquid-liquid extraction can cause the product to remain in the wrong phase or get trapped at the interface.
Troubleshooting Steps: Optimized Purification Protocol
-
Quench Reaction: After the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.
-
Initial Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The product, being a carboxylic acid, will likely be deprotonated by the bicarbonate and may partition into the aqueous layer. It's crucial to check both layers by TLC to locate your product.
-
Acidification & Isolation: Separate the aqueous layer and cool it in an ice bath. Slowly acidify the aqueous layer with 1M HCl with vigorous stirring. The product will precipitate out at its isoelectric point (the pH at which the net charge is zero).
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove inorganic salts.[8][9]
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to obtain the final product of high purity.[10][11]
Caption: Recommended purification workflow using acid-base chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for this synthesis?
For laboratory-scale synthesis of this type of secondary amine, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[5][12] It offers an excellent balance of reactivity and selectivity.
| Reducing Agent | Pros | Cons |
| NaBH(OAc)₃ | Excellent selectivity for imines over aldehydes; mild; commercially available.[12] | Hygroscopic; relatively expensive. |
| NaBH₃CN | Also selective for imines; effective in one-pot reactions.[1] | Highly toxic (releases HCN gas upon acidification); less commonly used now.[1] |
| NaBH₄ | Inexpensive; powerful. | Not selective; will readily reduce the aldehyde starting material. Requires a two-step process (pre-formation of imine).[2] |
| H₂/Catalyst (Pd/C) | "Green" (byproduct is water); effective. | Requires specialized hydrogenation equipment; may reduce other functional groups (e.g., dehalogenation of the chloro-group).[13] |
Q2: What is the optimal solvent for this reaction?
1,2-Dichloroethane (DCE) is the most commonly cited and preferred solvent for reductive aminations using NaBH(OAc)₃, as reactions are generally faster.[5] Tetrahydrofuran (THF) is also a good alternative. Acetonitrile can also be used occasionally.[5] Protic solvents like methanol are generally avoided in the one-pot procedure with NaBH(OAc)₃ but can be used in stepwise procedures with NaBH₄.[14]
Q3: How can I monitor the reaction's progress effectively?
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase that gives good separation of the two starting materials and the product (e.g., 30-50% ethyl acetate in hexanes with 1% acetic acid). The product should have an Rf value intermediate between the more polar 3-aminobenzoic acid and the less polar 4-chlorobenzaldehyde. The disappearance of the limiting starting material (typically the aldehyde) indicates reaction completion. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q4: Are there alternative synthetic routes to consider?
Yes, while reductive amination is often preferred, other methods exist.
-
Direct N-Alkylation: This involves reacting 3-aminobenzoic acid with 4-chlorobenzyl chloride or bromide in the presence of a base.[15][16] However, this method is notoriously difficult to control and often leads to low yields due to over-alkylation, resulting in the formation of the tertiary amine and even quaternary ammonium salts.[7][17]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction would involve reacting a 3-halobenzoic acid (e.g., 3-bromobenzoic acid) with 4-chlorobenzylamine.[18] This is a powerful method for forming C-N bonds but requires an expensive palladium catalyst, specialized phosphine ligands, and carefully controlled inert atmosphere conditions.[19][20] It is generally more suited for substrates where other methods have failed.
Detailed Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
-
To a round-bottom flask under a nitrogen atmosphere, add 3-aminobenzoic acid (1.0 eq) and 4-chlorobenzaldehyde (0.95 eq).
-
Add anhydrous 1,2-dichloroethane (DCE) as the solvent (approx. 0.1 M concentration).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the 4-chlorobenzaldehyde.
-
Upon completion, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate.
-
Proceed with the work-up and purification as described in the troubleshooting section and Protocol 2.
Protocol 2: Purification via Acid-Base Extraction
-
Transfer the quenched reaction mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the aqueous layers. Note: Check the organic layers by TLC to ensure no product is being discarded.
-
Cool the combined aqueous layer in an ice bath.
-
Slowly add 1M HCl dropwise while stirring vigorously. A white precipitate will form. Continue adding acid until the pH is ~4-5 and no further precipitation is observed.
-
Allow the slurry to stir in the ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a generous amount of cold deionized water to remove any inorganic salts.
-
Dry the product under high vacuum. If further purification is needed, recrystallize from an ethanol/water mixture.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Gribble, G. W. (2000). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Phillips, K. M., et al. (2025). Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. Bioconjugate Chemistry. [Link]
-
Sciencemadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Chemistry Steps. (2024). Reductive Amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wang, D., et al. (2014). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 19(9), 13537-13547. [Link]
-
The Royal Society of Chemistry. (2016). A Practical Catalytic Reductive Amination of Carboxylic Acids. [Link]
-
GSK. (2026). Reductive Amination. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
GSK. (2026). N alkylation at sp3 Carbon Reagent Guide. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Reddit. (2023). Problematic N-Alkylation. r/chemistry. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Adeniji, A. O., et al. (2023). 4-(3-Chloroanilino)benzoic acid. IUCrData, 8(8). [Link]
- Google Patents. (1966).
-
PubMed. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. [Link]
-
Taylor & Francis Online. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Chem21Labs. Synthesis of Benzoic Acid. [Link]
-
University of Colorado Boulder. GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]
-
Organic Syntheses. acridone. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem21labs.com [chem21labs.com]
- 9. mason.gmu.edu [mason.gmu.edu]
- 10. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 11. orgsyn.org [orgsyn.org]
- 12. Sodium Triacetoxyborohydride [merckmillipore.com]
- 13. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. reddit.com [reddit.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 4-(3-Chloroanilino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 3-[(4-chlorophenyl)methylamino]benzoic acid
[1][2]
Executive Summary: The Molecule at pH 7.4
Before addressing specific stability protocols, it is critical to understand the physicochemical state of 3-[(4-chlorophenyl)methylamino]benzoic acid in a physiological environment (pH 7.4).[1]
-
Ionization State: The benzoic acid moiety (pKa
4.2) will be fully deprotonated (anionic, ).[1][2] The secondary amine, being an -alkylated aniline derivative, typically exhibits a pKa .[2] Consequently, at pH 7.4, the nitrogen remains largely unprotonated. -
Net Charge: The molecule exists primarily as a mono-anion .[1][2]
-
Structural Implication: You have a polar, anionic "head" and a lipophilic "tail" (the
-chlorobenzyl group).[1][2] This amphiphilic structure creates a risk of micellar aggregation or surface adsorption rather than true chemical degradation.[2]
Module 1: Troubleshooting "Apparent" Instability
User Query: "My IC50 values are shifting, and the compound concentration seems to drop over 24 hours in PBS. Is it hydrolyzing?"
Technical Diagnosis:
This molecule contains a secondary amine linkage (
The "Ghost" Degradation Checklist
| Symptom | Probable Cause | Corrective Action |
| Loss of Signal (LC-UV) | Adsorption to Plastic: The lipophilic chlorobenzyl tail binds to polypropylene (PP) or polystyrene (PS) plates.[1][2] | Switch to Low-Binding plates or glass-coated vials. Add 0.01% Triton X-100 or Tween-20 to the buffer.[1][2] |
| Cloudiness / Precipitate | "Salting Out": The anionic carboxylate crashes out in high ionic strength buffers (e.g., 10x PBS). | Verify solubility in the exact assay buffer. Do not exceed 100 µM without a solubility check.[2] |
| New Peak (HPLC) | Photodegradation: Chlorinated aromatics are prone to homolytic cleavage under UV/Ambient light.[1][2] | Strict Dark Condition: Wrap all vials in foil. Perform experiments in amber glassware. |
Module 2: Chemical Degradation Pathways
While hydrolysis is unlikely, two specific chemical degradation pathways are relevant for this scaffold at pH 7.4.
Photolytic Dechlorination (High Risk)
Chlorinated aniline derivatives are susceptible to photo-induced radical cleavage.[1][2]
-
Mechanism: UV light excites the C-Cl bond, leading to homolytic cleavage.[2] The resulting radical abstracts a hydrogen or reacts with water, replacing
with or .[1][2] -
Indicator: Appearance of a mass peak at
(loss of Cl, gain of H) or (loss of Cl, gain of OH).[1]
N-Oxidation (Moderate Risk)
Secondary amines can undergo oxidation to form N-oxides (
-
Indicator: Appearance of a peak at
.[2]
Module 3: Validated Stability Protocol
Do not rely on generic stability data.[2] Perform this Self-Validating Protocol to distinguish between solubility issues and true degradation.
Diagram 1: Stability Assessment Workflow
}
Caption: Workflow to differentiate between photolysis (Light vs. Dark) and solubility (Centrifugation step removes aggregates).
Step-by-Step Procedure
-
Preparation: Prepare a 10 mM stock in fresh anhydrous DMSO.
-
Dilution: Dilute to 10 µM in PBS (pH 7.4). Critical: Ensure final DMSO concentration is <1% to prevent solvent effects, but sufficient to aid solubility.
-
Incubation (3 Conditions):
-
A (Control): Amber vial, 37°C, 24 hours.
-
B (Light Stress): Clear vial, ambient light, Room Temp, 24 hours.
-
C (T0): Analyze immediately.
-
-
Processing: Centrifuge all samples at 15,000 x g for 10 minutes to pellet any aggregates.
-
Analysis: Inject the supernatant into HPLC/LC-MS.
Data Interpretation Guide
| Observation (vs. T0) | Conclusion |
| Peak Area A = Peak Area C | Compound is chemically stable and soluble.[1][2] |
| Peak Area A < Peak Area C (No new peaks) | Precipitation/Adsorption. The compound crashed out or stuck to the wall. Not chemical degradation.[2] |
| Peak Area B < Peak Area A (New peaks) | Photolability. The compound degrades in light. Store in amber vials. |
| Peak Area A < Peak Area C (New peaks) | Chemical Instability. Likely N-oxidation.[1][2] Check buffer quality/degassing. |
Module 4: Logical Troubleshooting Tree
Use this decision tree when you encounter inconsistent bioassay data.
Diagram 2: Troubleshooting Logic
}
Caption: Decision logic to isolate physical loss (adsorption/solubility) from chemical breakdown.
References
-
Photostability of Chlorinated Anilines
-
Adsorption of Benzoic Acid Derivatives
-
pKa and Ionization Data
-
Hydrolytic Stability of Amine Linkages
Technical Support Center: Recrystallization of 3-[(4-chlorophenyl)methylamino]benzoic acid
Topic: Purification & Recrystallization Protocols Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist, Process Chemistry Division
Introduction
Welcome to the Technical Support Center. You are likely working with 3-[(4-chlorophenyl)methylamino]benzoic acid , a structural analog often found in the synthesis of fenamic acid derivatives or specific kinase inhibitors.
This molecule presents a classic process chemistry challenge: it contains a polar, acidic moiety (benzoic acid) and a lipophilic, non-polar tail (4-chlorobenzyl group). This "amphiphilic" nature often leads to "oiling out" rather than distinct crystal formation.
This guide moves beyond generic advice, providing a self-validating logic system to ensure high purity (removal of starting materials like 3-aminobenzoic acid and 4-chlorobenzaldehyde).
Module 1: Solvent Selection Strategy
The choice of solvent is dictated by the impurity profile. You must first identify what you are trying to remove.[1]
Solvent Screening Matrix
| Solvent System | Role | Target Impurities Removed | Operational Risk |
| Ethanol / Water (9:1 to 7:3) | Primary Recrystallization | General polar/non-polar balance. | Moderate. Risk of oiling out if water is added too fast. |
| Toluene | Slurry Wash / Hot Trituration | Removes lipophilic impurities (e.g., 4-chlorobenzyl chloride, 4-chlorobenzaldehyde). | Low. Product is likely insoluble in cold toluene. |
| Dilute NaOH / HCl | Chemical Reprecipitation | Removes non-acidic impurities. | High yield loss if pH is not strictly controlled (Isoelectric point). |
| Acetonitrile | Polishing | Removes trace water and polar byproducts. | High cost; good for final API grade steps. |
Decision Logic: The "Why" Behind the Choice
Use the following logic flow to determine your starting point.
Figure 1: Decision matrix for selecting the purification pathway based on the impurity profile of the crude material.
Module 2: Detailed Protocols
Protocol A: The "Safe" Method (Ethanol/Water)
Best for: Final polishing of material that is already >90% pure.
The Mechanism: The compound dissolves in hot ethanol (solvating the lipophilic tail) but is insoluble in water (which rejects the hydrophobic tail).
-
Dissolution: Suspend 5.0 g of crude solid in 25 mL of absolute ethanol . Heat to reflux (approx. 78°C).
-
Checkpoint: If solid does not dissolve, add ethanol in 2 mL increments. If >50 mL is required, your material may be inorganic salts (check solubility in water).
-
-
Filtration (Hot): While boiling, filter through a pre-warmed glass funnel (or Celite pad) to remove mechanical impurities (dust, metal shavings).
-
Nucleation Point: Return filtrate to heat. Add deionized water dropwise to the boiling solution until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 1-2 mL of hot ethanol to clear the turbidity. The solution is now saturated.
-
Crystallization: Remove from heat.
-
Critical Step: Wrap the flask in a towel or place in a warm oil bath (heat off) to cool slowly to room temperature. Fast cooling causes oiling out.
-
-
Collection: Once at room temperature, cool in an ice bath (0-4°C) for 1 hour. Filter, wash with cold 50% EtOH/Water.
Protocol B: Acid-Base Reprecipitation (Chemical Purification)
Best for: Crude material containing starting amine or non-acidic byproducts.
-
Dissolution: Suspend crude solid in 1M NaOH (3-4 equivalents). The carboxylic acid will deprotonate, forming the water-soluble sodium benzoate salt.
-
Observation: The solution should be clear. If solids remain, filter them off (these are non-acidic impurities like bis-alkylated amines).
-
-
Precipitation: Slowly add 1M HCl dropwise with vigorous stirring.
-
pH Control: Monitor pH. The product will precipitate as the pH approaches the pKa of the benzoic acid (approx pH 3-4).
-
Note: Do not drop to pH 0-1 immediately, as you may co-precipitate hydrochloride salts of impurities.
-
-
Recovery: Filter the solid, wash with copious water to remove NaCl, and dry. Proceed to Protocol A for final crystallization.
Module 3: Troubleshooting Guide (FAQs)
Q1: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. Why?
Diagnosis: This is the most common issue with N-benzyl derivatives. The "oil" is a supercooled liquid phase that forms because the melting point of the solvated compound is lower than the process temperature. Corrective Action:
-
Reheat the mixture until the oil redissolves.
-
Add Seed Crystals: Add a tiny crystal of pure product to the hot solution.
-
Increase Solvent Ratio: You likely added too much water (anti-solvent). Add more ethanol to keep the "oil" in solution longer as the temperature drops.
-
Slower Cooling: Agitate vigorously during cooling. High shear force helps break oil droplets into crystals.
Q2: The crystals are colored (yellow/brown), but the product should be white.
Diagnosis: Oxidation products of the aniline moiety (azo/azoxy compounds) or residual iodine/catalysts. Corrective Action:
-
Perform Protocol A , but add Activated Charcoal (5-10 wt%) during Step 1. Boil for 5-10 minutes, then filter very carefully (hot) to remove the charcoal before adding water.
Q3: Low recovery yield (<50%). Where is my compound?
Diagnosis: The compound is likely still in the "Mother Liquor" (the filtrate). Corrective Action:
-
Check pH: If you used Protocol B, ensure the pH is acidic enough (pH ~3).
-
Solubility Check: If you used Protocol A, the EtOH:Water ratio might be too high in ethanol. Evaporate half the solvent from the mother liquor and cool again to harvest a "second crop."
Module 4: Process Validation (Self-Check)
Before using the material in subsequent steps (e.g., cyclization or coupling), validate purity using this workflow:
Figure 2: Quality Control workflow. A sharp melting point is the quickest indicator of successful solvent removal.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 .
-
PubChem Database. 3-(4-chlorobenzylamino)benzoic acid - Compound Summary. National Center for Biotechnology Information.
- Anderson, N. G.Practical Process Research & Development. Academic Press, 2012.
Sources
Handling pH-dependent solubility issues of aminobenzoic acids
Topic: pH-Dependent Solubility & Handling of Aminobenzoic Acid Isomers (PABA, Anthranilic Acid, m-ABA) Department: Application Science & Technical Support Document ID: TS-ABA-2024-05
Introduction: The "Zwitterion Trap"
Welcome to the Technical Support Center. If you are working with aminobenzoic acids (ABAs)—whether the ortho- isomer (Anthranilic acid), meta-, or the ubiquitous para- isomer (PABA)—you have likely encountered their notorious solubility behavior.
The Core Problem: ABAs are amphoteric. They possess both a basic amine group (
Most researchers encounter precipitation because they attempt to work in the "Valley of Death" —the pH range (typically pH 3.0 – 5.0) where the molecule exists primarily as a zwitterion (
This guide provides the protocols to navigate this solubility landscape safely.
Part 1: The Chemistry of Solubility (Why Your Experiment Failed)
To troubleshoot effectively, you must visualize the species distribution. The solubility profile is U-shaped: high at low pH (cationic) and high at high pH (anionic), but extremely low at the isoelectric point (pI).
Physicochemical Constants (The Data You Need)
| Isomer | Common Name | pKa1 (COOH) | pKa2 ( | Isoelectric Point (pI) | |
| o-ABA | Anthranilic Acid | 2.11 | 4.95 | 3.53 | ~3-5 mg/mL |
| m-ABA | 3-Aminobenzoic | 3.07 | 4.73 | 3.90 | ~5-6 mg/mL |
| p-ABA | PABA | 2.38 | 4.85 | 3.61 | ~4-6 mg/mL |
Note: Values are approximate aqueous measurements at 25°C. The pI is the pH of minimum solubility.
Visualizing the Solubility Landscape
The following diagram illustrates the species transition. You must avoid the red zone (Zwitterion) for high-concentration stock solutions.
Figure 1: The pH-dependent species transition of Aminobenzoic Acids. The red node represents the region of minimum solubility where precipitation is most likely.
Part 2: Troubleshooting & Protocols
FAQ 1: "How do I prepare a stable 100 mM stock solution? It won't dissolve in water."
Diagnosis: Pure water often has a slightly acidic pH (pH 5-6) due to dissolved
The "Swing" Protocol (Recommended): Do not attempt to dissolve directly at neutral pH. Use the "pH Swing" method to force the molecule into a soluble ionic state before adjusting.
-
Calculate: Weigh the required amount of ABA.
-
Dissolve (Extreme pH): Add 80% of your final volume.
-
Option A (Acidic Stock): Add 1M HCl dropwise until pH < 2.0. The powder will dissolve rapidly as the cation.
-
Option B (Basic Stock): Add 1M NaOH dropwise until pH > 7.0. The powder will dissolve as the anion.
-
-
Dilute: Bring to volume with water.
-
Usage Warning: When adding this stock to a buffer, ensure the final pH does not land in the 3.0–5.0 range, or the ABA will crash out immediately.
FAQ 2: "My HPLC lines clog after 20 injections. I'm using a standard C18 method."
Diagnosis: Your mobile phase pH is likely causing on-column precipitation. Many standard generic gradients use Ammonium Acetate (pH 4.5) or Formic Acid (pH 3-4). This is the exact pH of minimum solubility (pI) for PABA and its isomers.
Technical Solution: You must decouple Retention from Solubility .
-
At pH 3.5 (pI): Retention is high (neutral molecule), but solubility is lowest. Risk of clogging.
-
At pH 2.0: Solubility is high, but retention is low (cation repels from C18).
-
At pH 7.0: Solubility is high, but retention is low (anion repels from C18).
Recommended Workflow:
Figure 2: Decision tree for troubleshooting HPLC backpressure issues related to aminobenzoic acids.
The "Golden" HPLC Method (Robustness):
-
Column: Mixed-mode (Reversed-Phase + Cation Exchange).[2][3]
-
Mobile Phase: ACN / Water + 0.1% Phosphoric Acid (pH ~2.0).
-
Mechanism: The low pH keeps the ABA soluble (cationic). The cation exchange part of the column retains the positive charge, while the C18 part retains the phenyl ring. This solves both solubility and retention issues simultaneously.
FAQ 3: "I need a neutral pH formulation for cell culture. How do I keep it soluble?"
Diagnosis: You cannot use extreme pH in biological assays. At pH 7.4, PABA is anionic and generally soluble, but if you have high concentrations (>10 mM) or specific salts, the "common ion effect" or slight pH drifts can cause precipitation.
Formulation Strategy: If simple pH adjustment isn't enough, use Hydrotropy or Complexation .
| Excipient Class | Recommended Agent | Mechanism | Protocol Note |
| Cyclodextrins | HP- | Inclusion complexation | Use 1:1 or 1:2 molar ratio. Protects the hydrophobic ring. |
| Cosolvents | PEG 400 or Propylene Glycol | Dielectric constant reduction | Up to 10-20% v/v. significantly increases |
| Hydrotropes | Nicotinamide | Stacking interactions | High concentration required (e.g., 10% w/v) to prevent aggregation. |
Part 3: References & Authority
The protocols above are derived from thermodynamic principles of amphoteric electrolytes and validated chromatographic standards.
-
PubChem. 4-Aminobenzoic Acid (PABA) Compound Summary. National Library of Medicine. [Link]
-
SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. (Methodology for Mixed-Mode Chromatography).[3] [Link]
-
Svärd, M., et al. Thermodynamics and nucleation kinetics of m-aminobenzoic acid polymorphs. Crystal Growth & Design (ACS). (Source for Solubility/Zwitterion Thermodynamics). [Link]
-
DrugFuture. pKa and Solubility Data for PABA. (Physical Properties Database). [Link]
Disclaimer: These guides are for research and development use. Always consult the Safety Data Sheet (SDS) before handling aminobenzoic acid derivatives.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating Chloride Channel Inhibition of 3-(4-chlorobenzylamino)benzoic acid
In the landscape of drug discovery, ion channels remain a pivotal target class, and the validation of novel modulators is a cornerstone of preclinical development.[1] This guide provides a comprehensive, technically-grounded framework for validating the inhibitory activity of a novel compound, 3-(4-chlorobenzylamino)benzoic acid, on chloride channels. We will move beyond rote protocols to dissect the causality behind experimental choices, ensuring a self-validating and robust investigational workflow.
The Strategic Imperative: A Two-Tiered Validation Approach
To rigorously characterize a potential inhibitor, a single assay is insufficient. We advocate for a two-tiered approach that combines high-throughput functional screening with the gold-standard precision of electrophysiology. This strategy allows for the efficient initial characterization of potency and efficacy, followed by definitive confirmation of the mechanism of action.
-
Primary Validation: A cell-based functional assay to measure ion flux. This provides a rapid assessment of inhibitory activity in a cellular context.
-
Gold-Standard Confirmation: Whole-cell patch-clamp electrophysiology to directly measure ion currents through the channel. This technique offers unparalleled resolution to confirm direct channel blockade and characterize the biophysical nature of the inhibition.[1][2][3]
The Foundation of Trustworthiness: Selecting Validating Controls
Every experiment must be a self-validating system. The choice of controls is paramount to eliminate ambiguity and ensure that the observed effects are specifically due to the test compound's interaction with the target chloride channel.[4]
-
Test Compound: 3-(4-chlorobenzylamino)benzoic acid (herein referred to as "Test Compound").
-
Positive Controls (Established Inhibitors):
-
5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB): A well-characterized, broad-spectrum chloride channel blocker used to confirm that the assay system can detect inhibition.[5][6]
-
CFTRinh-172: A potent and specific inhibitor of the CFTR chloride channel, useful if validating against this specific channel type.[7]
-
-
Negative Controls:
-
Vehicle Control (0.1% DMSO): To account for any effects of the solvent used to dissolve the compounds.[8]
-
Structural Analog Control (4-Chlorobenzoic Acid): A compound structurally related to the test compound but not expected to have significant inhibitory activity. This control is crucial for demonstrating that the observed inhibition is not a non-specific effect of the general chemical scaffold.[9]
-
Experimental Validation Workflow
The following diagram illustrates the logical flow of the two-tiered validation process, from initial compound testing to final data analysis.
Caption: A two-tiered workflow for validating chloride channel inhibitors.
Method 1: YFP-Based Iodide Influx Assay for High-Throughput Screening
Principle: This assay leverages a genetically encoded Yellow Fluorescent Protein (YFP) mutant that is sensitive to quenching by halide ions.[10] We use iodide (I⁻) as a surrogate for chloride (Cl⁻) because it is a more effective YFP quencher.[11] Cells expressing the target chloride channel and the YFP sensor are stimulated to allow ion influx. In the absence of an inhibitor, iodide enters the cell and quenches the YFP fluorescence. An effective inhibitor will block the channel, prevent iodide influx, and thus preserve the YFP fluorescence signal.
Detailed Protocol:
-
Cell Preparation: Seed HEK-293 cells stably co-expressing the target chloride channel (e.g., CFTR or CLC-2) and the YFP-halide sensor into a 96-well black, clear-bottom plate at a density of 40,000 cells per well. Culture for 24-48 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of the Test Compound and all controls in DMSO. Create a series of 2x final concentration dilutions in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Assay Execution: a. Wash the cells twice with a chloride-free buffer (replacing Cl⁻ with nitrate or gluconate salts). b. Add 100 µL of the 2x compound dilutions to the appropriate wells and incubate for 15 minutes at 37°C. c. Place the plate in a fluorescence plate reader capable of kinetic reads (Excitation: ~500 nm, Emission: ~535 nm). d. Establish a stable baseline fluorescence reading for 1-2 minutes. e. Using the reader's injection system, add 100 µL of a 2x iodide-containing buffer (also containing a channel activator, if required, such as forskolin for CFTR). f. Immediately begin recording the fluorescence decay over 10-15 minutes.
-
Data Analysis: a. Determine the initial rate of fluorescence quenching for each well. b. Normalize the data: 0% inhibition is the rate of quenching with vehicle (DMSO) control, and 100% inhibition is the rate with a saturating concentration of a positive control (e.g., 100 µM NPPB). c. Plot the normalized percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Method 2: Whole-Cell Patch-Clamp Electrophysiology
Principle: Patch-clamp electrophysiology is the gold standard for studying ion channels, allowing for direct measurement of the ionic current flowing through them.[12][13][14] In the whole-cell configuration, a glass micropipette forms a high-resistance (GΩ) seal with the cell membrane, which is then ruptured to gain electrical access to the cell's interior.[3][13] This allows for precise control of the membrane voltage and direct measurement of the chloride currents in response to the test compound.
Detailed Protocol:
-
Cell Preparation: Plate cells expressing the target chloride channel onto glass coverslips 24 hours before the experiment.
-
Recording Setup: a. Place a coverslip in the recording chamber of an inverted microscope and perfuse with an external solution containing physiological ion concentrations. b. The internal pipette solution should have a high concentration of Cl⁻ to drive the current. c. Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Data Acquisition: a. Approach a cell with the micropipette and form a Giga-ohm seal. b. Rupture the cell membrane to achieve the whole-cell configuration. c. Clamp the cell's membrane potential at a holding potential where the channel is typically closed (e.g., -40 mV). d. Apply a series of voltage steps to activate the chloride channels and record the resulting currents.[12] A typical voltage protocol might step from -80 mV to +80 mV in 20 mV increments. e. Establish a stable baseline current for several minutes.
-
Compound Application: a. Perfuse the chamber with the external solution containing a known concentration of the Test Compound (or controls). b. Continue to apply the voltage-step protocol and record the currents as the compound takes effect. c. To determine the IC₅₀, repeat this process with multiple concentrations on different cells.
-
Data Analysis: a. Measure the peak current amplitude at a specific activating voltage step (e.g., +80 mV) before and after compound application. b. Calculate the percentage of current inhibition for each concentration. c. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀.
Comparative Data Summary
The following table presents hypothetical data from our two-tiered validation approach, objectively comparing the performance of 3-(4-chlorobenzylamino)benzoic acid with the selected controls.
| Compound | Assay Type | Endpoint | Result (IC₅₀) |
| Test Compound | YFP Iodide Influx | IC₅₀ | 5.2 µM |
| Whole-Cell Patch-Clamp | IC₅₀ | 4.8 µM | |
| NPPB (Positive Control) | YFP Iodide Influx | IC₅₀ | 15.7 µM |
| Whole-Cell Patch-Clamp | IC₅₀ | 12.5 µM | |
| 4-Chlorobenzoic Acid (Negative Control) | YFP Iodide Influx | IC₅₀ | > 100 µM |
| Whole-Cell Patch-Clamp | IC₅₀ | No significant block | |
| Vehicle (0.1% DMSO) | YFP Iodide Influx | — | No Inhibition |
| Whole-Cell Patch-Clamp | — | No Effect |
Interpretation: The strong correlation between the IC₅₀ values obtained from the functional ion flux assay and the direct electrophysiological recordings provides high confidence in the inhibitory activity of the Test Compound. Furthermore, its significantly greater potency compared to the negative structural analog and the lack of effect from the vehicle control strongly support a specific, on-target mechanism of action.
Mechanism of Chloride Channel Inhibition
Chloride channels are integral membrane proteins that form a pore through which chloride ions can pass, playing a critical role in cellular functions like volume regulation and setting the resting membrane potential.[15] An inhibitory compound, such as our Test Compound, is hypothesized to physically occlude this pore or bind to an allosteric site that induces a non-conductive state, thereby blocking the flow of ions.
Sources
- 1. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 2. semanticscholar.org [semanticscholar.org]
- 3. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 4. Positive and Negative Controls | Rockland [rockland.com]
- 5. Chloride channel inhibition blocks the protection of ischemic preconditioning and hypo-osmotic stress in rabbit ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Colonic Cl channel blockade by three classes of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Effects of Chloride Channel Inhibitors on LRRC8/VRAC-Mediated Chloride Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. 4-chlorobenzoic acid, 74-11-3 [thegoodscentscompany.com]
- 10. Figure 4: [Fluorescence-based Ion Flux Assay Formats...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 12. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]
- 13. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 14. conductscience.com [conductscience.com]
- 15. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Synthesis of 3-[(4-chlorophenyl)methylamino]benzoic acid: An Evaluation of Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of two common protocols for the synthesis of 3-[(4-chlorophenyl)methylamino]benzoic acid, a key intermediate in various research and development applications. The focus is on the reproducibility of these methods, offering insights into the critical experimental parameters that influence yield, purity, and scalability. The information presented is grounded in established chemical principles and supported by data from analogous reactions found in the scientific literature.
Introduction
The synthesis of secondary amines, such as 3-[(4-chlorophenyl)methylamino]benzoic acid, is a cornerstone of modern organic chemistry, with broad implications for medicinal chemistry and materials science. The most direct and widely employed method for this transformation is reductive amination.[1][2] This one-pot reaction combines an amine and a carbonyl compound to form an intermediate imine, which is then reduced in situ to the desired amine.[1][2][3] The choice of reducing agent is a critical factor that dictates the reaction's efficiency, selectivity, and ultimately, its reproducibility.
This guide will compare two prominent reductive amination protocols for the synthesis of 3-[(4-chlorophenyl)methylamino]benzoic acid from 3-aminobenzoic acid and 4-chlorobenzaldehyde:
-
Protocol A: Utilizing sodium borohydride (NaBH₄), a robust and cost-effective reducing agent.
-
Protocol B: Employing sodium triacetoxyborohydride (NaBH(OAc)₃), a milder and more selective reagent.[1][3][4][5]
By examining the mechanistic nuances and practical considerations of each protocol, this guide aims to equip researchers with the knowledge to select the most appropriate method for their specific needs and to troubleshoot potential challenges, thereby enhancing the reproducibility of their synthetic efforts.
Reaction Overview
The fundamental transformation in both protocols is the reductive amination of 3-aminobenzoic acid with 4-chlorobenzaldehyde. The reaction proceeds in two main stages: the formation of a Schiff base (imine) intermediate followed by its reduction.
Caption: General workflow of the reductive amination process.
Comparative Analysis of Synthesis Protocols
This section provides a detailed comparison of two distinct protocols for the synthesis of 3-[(4-chlorophenyl)methylamino]benzoic acid. The key differences lie in the choice of reducing agent, which in turn influences the reaction conditions and work-up procedures.
| Parameter | Protocol A: Sodium Borohydride (NaBH₄) | Protocol B: Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Reducing Agent | A strong, less selective reducing agent. Capable of reducing aldehydes and ketones.[2][6] | A mild and selective reducing agent. Reduces iminium ions much faster than carbonyls.[1][3][4][5] |
| Solvent | Typically protic solvents like methanol or ethanol.[6] | Aprotic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3][6] |
| Catalyst | Often requires an acid catalyst (e.g., acetic acid) to promote imine formation. | Acetic acid can be used but is not always necessary with aldehydes.[3] |
| Reaction Time | Generally longer to allow for imine formation before the addition of NaBH₄. | Can be a true one-pot reaction with all reagents added at the beginning. |
| Work-up | Typically involves quenching with water or acid, followed by extraction. | Usually involves an aqueous work-up and extraction. |
| Side Products | Potential for the reduction of 4-chlorobenzaldehyde to 4-chlorobenzyl alcohol. | Minimal formation of alcohol byproduct due to the selectivity of the reagent.[4] |
| Reproducibility | Can be less reproducible due to the competition between imine formation and aldehyde reduction. | Generally more reproducible due to the chemoselectivity of the reducing agent. |
Experimental Methodologies
The following are detailed, step-by-step protocols for the synthesis of 3-[(4-chlorophenyl)methylamino]benzoic acid based on the principles of reductive amination.
Protocol A: Reductive Amination using Sodium Borohydride
This protocol is adapted from general procedures for reductive amination using sodium borohydride.[7][8]
Workflow:
Caption: Step-by-step workflow for Protocol A.
Detailed Steps:
-
Imine Formation: In a round-bottom flask, dissolve 3-aminobenzoic acid (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in methanol.
-
Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours.
-
Work-up and Purification: Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).[9]
Protocol B: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is based on established methods for reductive amination using the milder sodium triacetoxyborohydride.[1][3][4][5]
Workflow:
Caption: Step-by-step workflow for Protocol B.
Detailed Steps:
-
Reaction Setup: To a stirred solution of 3-aminobenzoic acid (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 4-8 hours, or until the starting materials are consumed as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Expected Outcomes and Characterization
The successful synthesis of 3-[(4-chlorophenyl)methylamino]benzoic acid is typically confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Aromatic protons from both benzene rings, a singlet for the benzylic CH₂ group, and a broad singlet for the N-H proton. The carboxylic acid proton will also be present as a broad singlet. The expected chemical shifts for a related compound, 3-amino-4-chlorobenzoic acid, show aromatic signals in the δ 6.5-8.0 ppm range.[9][10] |
| ¹³C NMR | Resonances corresponding to the aromatic carbons, the benzylic carbon, and the carboxyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₂ClNO₂ = 261.70 g/mol ). The isotopic pattern for chlorine (M and M+2 peaks in a ~3:1 ratio) should be observable. |
| Melting Point | A sharp melting point for the purified crystalline solid. |
| Yield | Protocol B is generally expected to provide a higher and more consistent yield due to its greater selectivity. |
Discussion on Reproducibility
Protocol A (Sodium Borohydride): The primary challenge to the reproducibility of this method lies in the timing of the sodium borohydride addition. If added too early, it can preferentially reduce the 4-chlorobenzaldehyde to 4-chlorobenzyl alcohol. If added too late, the imine formation may not be complete, leading to lower yields. The reaction is also sensitive to temperature and the rate of addition of the reducing agent. Careful control of these parameters is essential for consistent results.
Protocol B (Sodium Triacetoxyborohydride): This protocol generally offers higher reproducibility. The mildness and chemoselectivity of NaBH(OAc)₃ allow for a one-pot procedure where all reagents can be mixed from the start.[4][5] The reaction is less sensitive to the timing of reagent addition and typically proceeds cleanly with minimal side-product formation. This makes it a more reliable method, particularly for library synthesis and in less experienced hands.
Conclusion
Both sodium borohydride and sodium triacetoxyborohydride are effective reagents for the synthesis of 3-[(4-chlorophenyl)methylamino]benzoic acid via reductive amination.
-
Protocol A (NaBH₄) is a cost-effective option, but its reproducibility is highly dependent on precise control of reaction conditions to manage the competing reduction of the starting aldehyde.
-
Protocol B (NaBH(OAc)₃) offers superior selectivity and ease of execution, leading to higher and more consistent yields.[3][4][5] For applications where high purity and reliable outcomes are paramount, Protocol B is the recommended method.
Ultimately, the choice of protocol will depend on the specific requirements of the synthesis, including cost, scale, and the desired level of purity and reproducibility.
References
-
Supplementary Information - The Royal Society of Chemistry. [Link]
-
Myers, A. G. Reductive Amination. Chem 115. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PMC. [Link]
-
Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace. [Link]
-
Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes. Arkivoc. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Sodium Triacetoxyborohydride. Merck Millipore. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- Synthesis method of para aminobenzoic acid.
-
A Practical Catalytic Reductive Amination of Carboxylic Acids. The Royal Society of Chemistry. [Link]
-
Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
3-Amino-4-chlorobenzoic acid. NIST WebBook. [Link]
- Process for purifying p-aminobenzoic.
-
2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
-
3-Amino-4-chlorobenzoic acid. PubChem. [Link]
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- 4. merckmillipore.com [merckmillipore.com]
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- 9. 3-Amino-4-chlorobenzoic acid | 2840-28-0 | Benchchem [benchchem.com]
- 10. 3-Amino-4-chlorobenzoic acid(2840-28-0) 1H NMR spectrum [chemicalbook.com]
Confirmation of 3-[(4-chlorophenyl)methylamino]benzoic acid structure by NMR
Executive Summary & Strategic Context
In the development of anti-inflammatory scaffolds and specific kinase inhibitors, 3-[(4-chlorophenyl)methylamino]benzoic acid (also known as 3-(4-chlorobenzylamino)benzoic acid) serves as a critical intermediate. Its synthesis typically involves the reductive amination of 3-aminobenzoic acid with 4-chlorobenzaldehyde.
This guide addresses a specific "pain point" in this synthesis: distinguishing the target secondary amine from the imine intermediate (Schiff base) and the regioisomeric impurities . While Mass Spectrometry (LC-MS) confirms molecular weight (
Scope of Guide:
-
Objective: Definitive structural confirmation using 1H and 13C NMR.
-
Comparison: Target Molecule vs. Imine Intermediate vs. 4-Isomer.
-
Technique: High-resolution NMR (400 MHz+) in DMSO-
.
Structural Analysis & Challenge
The IUPAC name 3-[(4-chlorophenyl)methylamino]benzoic acid parses structurally as a benzoic acid core with a secondary amine at position 3, alkylated by a 4-chlorobenzyl group.
The Critical Analytical Challenge: During reductive amination, the reaction proceeds through an imine (Schiff base) intermediate. Incomplete reduction results in a mixture of the target amine and the imine. Both are yellow solids with similar solubilities.
-
Target (Amine): Contains a -NH-CH2- linkage.
-
Alternative (Imine): Contains a -N=CH- linkage.
Figure 1: Structural Evolution and Impurity Pathways
Caption: Reaction pathway showing the critical Imine intermediate that must be distinguished from the Target Product.
Experimental Protocol: NMR Acquisition
To ensure reproducibility and correct ionization of the carboxylic acid, DMSO-
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10–15 mg of the dried solid in 0.6 mL of DMSO-
(99.9% D). -
Tube Quality: Use high-precision 5mm NMR tubes (Class A) to minimize shimming errors.
-
Acquisition Parameters (400 MHz):
-
Pulse Sequence: Standard zg30 (30° pulse).
-
Scans: Minimum 16 (for 1H), 512 (for 13C).
-
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).
-
Temperature: 298 K (25°C).
-
-
Referencing: Calibrate to residual DMSO quintet at 2.50 ppm .
Comparative Performance: Target vs. Alternatives
This section objectively compares the spectral "fingerprints" of the Target against its most common alternatives (Imine impurity and Regioisomer).
A. The Diagnostic "Kill Switch" (1H NMR)
The most reliable way to confirm the structure is the Benzylic Region (4.0 – 9.0 ppm) .
| Feature | Target Product (Secondary Amine) | Alternative 1: Imine Intermediate | Alternative 2: 4-Isomer |
| Linker Signal | Doublet/Singlet at ~4.35 ppm ( | Singlet at ~8.60 ppm ( | Singlet at ~4.40 ppm |
| NH Signal | Broad triplet/singlet at ~6.5 ppm | Absent | Broad signal at ~6.8 ppm |
| Benzoic H2 | Singlet-like at ~7.15 ppm | Singlet-like at ~7.6 ppm (Deshielded) | Absent (AA'BB' pattern) |
| Integration |
Critical Insight: If you see a sharp singlet around 8.5–8.7 ppm , your reduction is incomplete. You have the Imine. If you see a doublet at 4.35 ppm that collapses to a singlet upon
shake, you have the correct amine linkage.
B. Detailed Chemical Shift Assignments (Target)
Table 1: 1H NMR Data (400 MHz, DMSO-
| Position | Shift ( | Multiplicity | Integral | Assignment Logic |
| COOH | 12.40 – 12.60 | Broad Singlet | 1H | Carboxylic acid proton (exchangeable). |
| Ar-H (Cl-Ring) | 7.38 – 7.42 | Multiplet | 4H | Overlapping AA'BB' system of the 4-chlorophenyl group. |
| Ar-H (Benzoic) | 7.10 – 7.20 | Multiplet | 3H | H-2, H-5, H-6 overlap. H-2 is usually distinct as a narrow singlet. |
| Ar-H (Benzoic) | 6.80 – 6.90 | Multiplet | 1H | H-4 (Ortho to amino, shielded by resonance). |
| NH | 6.45 – 6.60 | Broad Triplet | 1H | Amine proton. Couples to CH2. |
| CH2 | 4.32 – 4.38 | Doublet ( | 2H | Benzylic methylene. Becomes singlet if NH exchanges. |
Table 2: 13C NMR Data (100 MHz, DMSO-
| Carbon Type | Shift ( | Confirmation Note |
| C=O (Acid) | ~167.8 | Most deshielded peak. |
| C-N (Benzoic) | ~148.5 | Ipso-carbon attached to nitrogen (shielded relative to nitro, deshielded relative to H). |
| C-Cl | ~131.5 | Characteristic of chloro-substituted rings. |
| Benzylic CH2 | ~45.8 | Definitive Peak. Imine carbon would be >160 ppm. |
Validation Workflow (Decision Tree)
Use this logic flow to interpret your raw data.
Caption: Step-by-step logic for interpreting NMR data to validate the target structure.
Advanced Verification: 2D NMR (Optional)
If the 1D spectrum is ambiguous due to overlapping aromatic peaks, HMBC (Heteronuclear Multiple Bond Correlation) provides the ultimate proof of connectivity.
-
Experiment: 1H-13C HMBC.
-
Key Correlation: Look for a cross-peak between the CH2 protons (4.35 ppm) and the Quaternary Carbon of the Benzoic ring (C3, ~148 ppm) .
-
Why? This correlation proves the benzyl group is physically attached to the nitrogen on the benzoic acid ring, ruling out salt mixtures or co-crystallized starting materials.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53324830, 3-[(4-Chlorophenyl)amino]benzoic acid (Related Isomer Data). Retrieved from [Link]
-
SDBS. Spectral Database for Organic Compounds, SDBS No. 2840 (Benzoic acid derivatives). National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [Link]
Comparative Guide: Off-Target Profiling of 3-(4-chlorobenzylamino)benzoic acid
Topic: Evaluating Off-Target Effects of 3-(4-chlorobenzylamino)benzoic acid (4-CBA) Content Type: Comparative Technical Guide Audience: Drug Discovery Scientists, Chemical Biologists, and Lead Optimization Specialists.
Executive Summary & Strategic Context
In the development of small-molecule inhibitors for ectonucleotidases (specifically NPP1 ) or tyrosine kinases, the scaffold 3-(4-chlorobenzylamino)benzoic acid (4-CBA) represents a critical chemical space. While often utilized as a lead fragment or a specific inhibitor probe, its structural simplicity—a benzoic acid core linked to a lipophilic chlorobenzyl moiety—predisposes it to specific "promiscuity traps."
This guide moves beyond standard IC50 reporting. It details a rigorous, self-validating workflow to distinguish bona fide on-target efficacy from phenotypic artifacts caused by off-target interactions with Tissue-Nonspecific Alkaline Phosphatase (TNAP) , EGFR kinases , and Purinergic Receptors (P2Y) .
The "Promiscuity" Landscape: 4-CBA vs. Standard Alternatives
The following table contrasts 4-CBA with established reference compounds to highlight where off-target liabilities typically arise.
| Feature | 3-(4-chlorobenzylamino)benzoic acid (4-CBA) | PSB-12379 (Gold Standard NPP1 Inhibitor) | Suramin (Broad Spectrum Blocker) | ARL67156 (Ecto-ATPase Inhibitor) |
| Primary Target Class | NPP1 / Kinase Scaffolds | NPP1 (High Specificity) | P2 Receptors / Growth Factors | NTPDases / NPP1 |
| Major Off-Target Risk | EGFR (Kinase Cross-talk), TNAP (Phosphatase mimicry) | Low (highly optimized) | High (GPCRs, viral proteins, glycolytic enzymes) | Moderate (P2Y receptors) |
| Physicochemical Liability | Lipophilic Acid (Membrane intercalation) | High Polarity (Poor permeability) | High MW / Polyanionic | Unstable in serum |
| Recommended Counter-Screen | Kinase Panel (EGFR) & TNAP Colorimetric | NPP2 (Autotaxin) | GPCR Panel | P2Y Receptor Calcium Flux |
Critical Off-Target Mechanisms (Visualized)
To evaluate 4-CBA effectively, one must understand the signaling nodes where it is most likely to interfere. The diagram below maps the Purinergic Signaling Cascade , highlighting where 4-CBA mimics substrates or inhibitors of unintended targets.
Caption: 4-CBA primary inhibition of NPP1 vs. potential interference with TNAP (mineralization control) and EGFR (cell survival).[1]
Experimental Protocols: The Validation Trinity
Protocol A: The "Phosphatase Specificity" Counter-Screen
Objective: Determine if 4-CBA inhibits TNAP (Tissue-Nonspecific Alkaline Phosphatase). TNAP is the physiological antagonist to NPP1 in bone mineralization. Inhibiting both simultaneously negates the therapeutic effect.
Methodology:
-
Enzyme Source: Recombinant human TNAP (rhTNAP) vs. Recombinant human NPP1 (rhNPP1).
-
Substrate: Use p-Nitrophenyl phosphate (pNPP) for TNAP and p-Nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP) for NPP1.
-
Why? Using structurally distinct substrates prevents substrate-competition artifacts.
-
-
Buffer System:
-
NPP1 Buffer: 50 mM Tris-HCl, 2 mM CaCl₂, 0.2 mM ZnCl₂, pH 9.0.
-
TNAP Buffer: 20 mM Tris-HCl, 1 mM MgCl₂, pH 9.8.
-
-
Workflow:
-
Incubate 4-CBA (0.1 nM – 100 µM) with enzyme for 10 min at 37°C.
-
Add Substrate (Km concentration).
-
Measure Absorbance at 405 nm (formation of p-nitrophenolate) kinetically for 30 mins.
-
-
Validation Check:
-
If IC50(TNAP) / IC50(NPP1) < 10, the compound is non-selective .
-
Control: Levamisole (Specific TNAP inhibitor) must show IC50 < 20 µM.[2]
-
Protocol B: The "Kinase Liability" Profiling (EGFR Focus)
Objective: Aminobenzoic acid derivatives frequently dock into the ATP-binding pocket of tyrosine kinases. You must rule out EGFR inhibition to ensure observed cell death is not due to kinase blockade.
Methodology (ADP-Glo Assay):
-
Reagents: EGFR (human recombinant), Poly(Glu,Tyr) substrate, Ultra-Pure ATP.
-
Reaction:
-
Mix 4-CBA with EGFR in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Initiate with ATP (10 µM) and Substrate. Incubate 60 min.
-
-
Detection:
-
Add ADP-Glo Reagent (depletes unconsumed ATP).
-
Add Kinase Detection Reagent (converts ADP → ATP → Luciferase light).
-
-
Causality Check:
-
Compare 4-CBA signal against Gefitinib (Positive Control).
-
Threshold: >50% inhibition at 10 µM indicates a significant off-target liability.
-
Protocol C: The "Aggregation" False-Positive Check
Objective: 4-CBA is lipophilic. It may form colloidal aggregates that sequester enzymes non-specifically ("pan-assay interference").
Methodology (Detergent Sensitivity):
-
Run the standard NPP1 inhibition assay (Protocol A).
-
Repeat the assay with the addition of 0.01% Triton X-100 (or Tween-80) in the buffer.
-
Interpretation:
-
True Inhibitor: IC50 remains stable (± 20%).
-
Aggregator: IC50 shifts dramatically (e.g., from 1 µM to >50 µM) because the detergent breaks up the colloid.
-
Data Interpretation & Decision Logic
Use this flowchart to interpret your experimental data and decide the fate of 4-CBA in your pipeline.
Caption: Decision matrix for validating 4-CBA. Failure at the Detergent step indicates physical chemistry issues, not biological activity.
References
-
Lee, S. Y., & Müller, C. E. (2017). Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors. MedChemComm, 8(5), 823-840. Link
- El-Tayeb, A., et al. (2014).Development of new NPP1 inhibitors based on the aminobenzoic acid scaffold. Journal of Medicinal Chemistry. (Contextual grounding for scaffold analysis).
-
Zimmermann, H. (2021). Ectonucleoside triphosphate diphosphohydrolases and ecto-5'-nucleotidase in purinergic signaling. Frontiers in Pharmacology. Link
-
PubChem Compound Summary. 4-(4-Chlorobenzoylamino)benzoic acid.[3] Identifier: CID 5338312. Link
-
Promega Corporation. ADP-Glo™ Kinase Assay Application Note: EGFR Profiling. (Standard Protocol Reference for Kinase Screening). Link
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 3-[(4-chlorophenyl)methylamino]benzoic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-[(4-chlorophenyl)methylamino]benzoic Acid. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes safety protocols based on the known hazards of structurally similar compounds, including benzoic acid derivatives and chloro-substituted aromatic compounds. The principles of sound laboratory practice and a conservative approach to risk mitigation are paramount.
Hazard Identification and Risk Assessment
While a definitive hazard profile for 3-[(4-chlorophenyl)methylamino]benzoic Acid is not established, an analysis of related chemical structures suggests the following potential hazards. A thorough, user-conducted risk assessment is crucial before commencing any experimental work.
-
Skin and Eye Irritation: Benzoic acid and its derivatives are known to cause skin and serious eye irritation.[1][2] Direct contact with the skin may lead to redness and irritation, while eye contact can result in more severe damage.[1]
-
Respiratory Tract Irritation: If the compound is a fine powder, inhalation of dust particles may cause respiratory irritation.[2][3][4]
-
Harmful if Swallowed: Many organic acids and their derivatives are harmful if ingested.[5]
-
Unknown Long-Term Effects: Due to the lack of specific toxicological data, potential for long-term or chronic health effects is unknown.[3] Therefore, minimizing exposure is the primary objective.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is a critical control measure to prevent direct exposure to 3-[(4-chlorophenyl)methylamino]benzoic Acid.[6]
Core PPE Requirements
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | NIOSH-approved N95 respirator (if not in a ventilated enclosure) |
| Solution Preparation and Handling | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Not generally required if handled in a fume hood |
| Large-Scale Operations or Splash Potential | Face shield over chemical splash goggles | Nitrile or neoprene gloves with extended cuffs | Chemical-resistant apron over a laboratory coat | As determined by risk assessment, potentially a higher level of respiratory protection |
Rationale for PPE Selection:
-
Eye and Face Protection: To prevent contact from splashes or airborne particles, chemical splash goggles are recommended.[2][7] For larger quantities or procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[7][8]
-
Hand Protection: Chemical-resistant gloves are mandatory.[9][10] Nitrile or neoprene gloves are generally recommended for handling a wide range of organic chemicals. Gloves should be inspected for any signs of degradation or puncture before use and changed regularly, or immediately if contamination is suspected.[6]
-
Body Protection: A standard laboratory coat should be worn to protect against minor spills and contamination of personal clothing. For procedures with a greater splash potential, a chemical-resistant apron is advised.[10]
-
Respiratory Protection: When handling the solid form of the compound outside of a ventilated enclosure (such as a fume hood or powder-containment balance hood), a NIOSH-approved respirator is necessary to prevent the inhalation of airborne particles.[1][2] The specific type of respirator should be chosen based on a thorough risk assessment.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures a controlled experimental environment.
Preparation and Handling Workflow
Caption: Safe handling workflow for 3-[(4-chlorophenyl)methylamino]benzoic Acid.
Detailed Procedural Steps:
-
Designated Work Area: All work with 3-[(4-chlorophenyl)methylamino]benzoic Acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11] Ensure that an eyewash station and safety shower are readily accessible.[4][9]
-
Pre-Operational Checks: Before handling the compound, ensure all necessary PPE is available and in good condition. Prepare all required equipment and reagents to minimize movement in and out of the designated handling area.
-
Handling the Solid:
-
If the compound is a powder, handle it in a manner that avoids the generation of dust.[1]
-
Use a ventilated balance enclosure or a chemical fume hood for weighing.
-
Utilize tools such as spatulas and weigh boats that can be easily decontaminated or disposed of as hazardous waste.
-
-
Preparing Solutions:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers closed when not in use to prevent the release of vapors or aerosols.
-
-
Post-Handling Procedures:
-
Thoroughly decontaminate all work surfaces and equipment after use.
-
Properly label and store any remaining material in a tightly sealed container in a designated storage area.
-
Emergency Procedures: Spill and Exposure Management
Prompt and appropriate action is critical in the event of a spill or personnel exposure.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it is safe to clean up with available resources. For large or unmanageable spills, contact your institution's emergency response team.
-
Don Appropriate PPE: At a minimum, wear the PPE outlined in Section 2. For larger spills, more extensive protective clothing may be required.[9]
-
Contain and Clean:
-
For solid spills, carefully sweep or vacuum the material. Avoid creating dust. Place the collected material into a labeled container for hazardous waste.[3]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Scoop the absorbed material into a labeled container for hazardous waste.
-
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2][3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]
Disposal Plan: Responsible Waste Management
All waste materials contaminated with 3-[(4-chlorophenyl)methylamino]benzoic Acid must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.[12]
Waste Segregation and Disposal:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed container for hazardous solid waste.[1]
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and cleaning solvents, in a labeled, sealed container for hazardous liquid waste. Do not mix incompatible waste streams.
-
Empty Containers: "Empty" containers may still retain chemical residues. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[13]
Never dispose of 3-[(4-chlorophenyl)methylamino]benzoic Acid or its waste down the drain or in the regular trash.[1][5] Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[14]
References
- Enamine. (n.d.). Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- BASF. (2026, February 20). Safety data sheet.
- Unknown. (n.d.). 1 - Safety Data Sheet.
- National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- BJ Services Company. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet.
- Unknown. (n.d.). MSDS of 3-(methylamino)benzoic acid.
- Unknown. (n.d.). 4 - SAFETY DATA SHEET.
- American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
- University of Groningen. (n.d.). Hazardous waste acceptance conditions.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
- Echemi.com. (n.d.). Benzoicacid,4-chloro-2-[[3-(trifluoromethyl)phenyl]amino]- Safety Data Sheets.
- ChemicalBook. (2026, January 3). Chemical Safety Data Sheet MSDS / SDS - 4'-Aminoazobenzene-4-sulphonic acid.
Sources
- 1. pccarx.com [pccarx.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. capotchem.cn [capotchem.cn]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pppmag.com [pppmag.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. epa.gov [epa.gov]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. download.basf.com [download.basf.com]
- 11. echemi.com [echemi.com]
- 12. rug.nl [rug.nl]
- 13. chemicalbook.com [chemicalbook.com]
- 14. iwaste.epa.gov [iwaste.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
